2-(2-fluoro-4-nitrophenyl)acetaldehyde
Description
Properties
CAS No. |
1160623-39-1 |
|---|---|
Molecular Formula |
C8H6FNO3 |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,4-5H,3H2 |
InChI Key |
LZKNKPAAARBNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-(2-Fluoro-4-nitrophenyl)acetaldehyde
Topic: 2-(2-fluoro-4-nitrophenyl)acetaldehyde (CAS 1160623-39-1) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Utilization in Medicinal Chemistry & Synthetic Pathways
Executive Summary & Chemical Identity
2-(2-fluoro-4-nitrophenyl)acetaldehyde (CAS 1160623-39-1) is a highly reactive, electrophilic intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles and pharmacophores. Characterized by an electron-deficient aromatic core (due to the ortho-fluoro and para-nitro substituents), this compound serves as a critical "linchpin" scaffold. Its dual functionality—an oxidatively sensitive aldehyde and a reducible nitro group—makes it a versatile precursor for reductive aminations, indole derivatives, and tetrahydroisoquinoline alkaloids often targeting PARP, kinase, or androgen receptor pathways.
Chemical Profile:
| Property | Specification |
|---|---|
| CAS Number | 1160623-39-1 |
| IUPAC Name | 2-(2-fluoro-4-nitrophenyl)acetaldehyde |
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol |
| Appearance | Pale yellow oil or low-melting solid (highly temperature sensitive) |
| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |
| Stability | Labile. Prone to oxidation (to phenylacetic acid) and polymerization. Store at -20°C under Argon. |
Synthetic Architecture
2.1. Synthesis Workflow (Graphviz Visualization)
The following diagram outlines the logical flow from the stable phenylacetic acid precursor to the target aldehyde and its subsequent application.
Caption: Step-wise synthesis pathway prioritizing the Swern oxidation protocol to minimize over-oxidation.
Detailed Experimental Protocols
The following protocols are designed for reproducibility and high fidelity. The choice of Swern Oxidation over Jones or Permanganate reagents is causal: the latter often over-oxidize the aldehyde to the carboxylic acid or degrade the nitro group.
3.1. Precursor Preparation: Reduction to Alcohol
If starting from the commercially available phenylacetic acid derivative.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Dissolve 10.0 mmol of 2-(2-fluoro-4-nitrophenyl)acetic acid in 50 mL anhydrous THF.
-
Activation: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M, 12.0 mmol) over 20 minutes.
-
Why? Borane selectively reduces the carboxylic acid in the presence of the nitro group (unlike
, which might reduce the nitro group to an azo or amine species).
-
-
Reaction: Stir at RT for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with MeOH. Concentrate in vacuo. Partition between EtOAc and 1M HCl. Dry organic layer (
) and concentrate to yield 2-(2-fluoro-4-nitrophenyl)ethanol .
3.2. Core Protocol: Swern Oxidation to Target Aldehyde
Critical Control Point: Temperature maintenance is vital to prevent byproduct formation.
Reagents:
-
Oxalyl Chloride (
eq) -
DMSO (
eq) -
Triethylamine (
, eq) -
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Activation of DMSO: In a dry 100 mL RBF under
, dissolve Oxalyl Chloride ( mL, mmol) in mL DCM. Cool to -78°C (Dry ice/acetone bath). -
DMSO Addition: Add DMSO (
mL, mmol) dropwise. Stir for 15 mins. Gas evolution (CO/CO2) will occur; ensure venting. -
Substrate Addition: Dissolve 2-(2-fluoro-4-nitrophenyl)ethanol (
mmol) in mL DCM. Add this solution dropwise to the reaction mixture, maintaining temp < -60°C. -
Reaction: Stir at -78°C for 45 minutes.
-
Termination: Add
( mL, mmol) dropwise. The solution will turn yellow/orange. -
Warming: Remove the cooling bath and allow the reaction to reach 0°C over 30 minutes.
-
Workup: Quench with saturated
solution. Extract with DCM ( mL). Wash combined organics with brine.[3][4][5] -
Purification: Flash chromatography on silica gel (Hexane/EtOAc 4:1). Note: The aldehyde is unstable on silica for long periods; elute quickly.
Application in Drug Discovery
The 2-fluoro-4-nitro motif acts as a "masked" scaffold. The fluorine atom at the ortho position exerts a strong inductive effect, modulating the pKa of nearby amines in downstream products and improving metabolic stability (blocking metabolic oxidation at that site).
Primary Utility: Reductive Amination The aldehyde serves as a soft electrophile for coupling with primary or secondary amines to form phenethylamine derivatives.
Protocol (Reductive Amination):
-
Mix Aldehyde (
eq) and Amine ( eq) in DCM. -
Add Sodium Triacetoxyborohydride (
, eq). -
Stir at RT for 12h.
-
Insight: STAB is preferred over
because it does not reduce the aldehyde/ketone as fast as the imine intermediate, preventing side-product alcohol formation.
-
4.1. Reactivity & Logic Flow (Graphviz Visualization)
Caption: Divergent synthetic utility of the fluoro-nitro-aldehyde scaffold.
Handling, Stability & Safety
-
Storage: Store neat oil at -20°C or lower. For long-term storage, convert to the dimethyl acetal or bisulfite adduct .
-
Hazards: The compound is a nitro-aromatic; potential for energetic decomposition if heated dry. The aldehyde is a sensitizer.
-
Analytical Marker:
-
1H NMR (CDCl3): Look for the triplet/doublet of the aldehyde proton (
ppm) and the characteristic splitting of the aromatic protons due to Fluorine coupling ( ). -
IR: Strong Carbonyl stretch at
cm⁻¹.
-
References
-
BenchChem. Synthesis and Purification of N-(2-fluoro-4-nitrophenyl)acetamide. (Analogous precursor chemistry). Retrieved from .
-
Sigma-Aldrich. 1-Fluoro-3-nitrobenzene Product & Safety Data. (Reactivity profile of fluoro-nitro aromatics). Retrieved from .
-
PubChem. Compound Summary for 2-(2-fluoro-4-nitrophenyl)ethanol. (Precursor data). Retrieved from .
-
Organic Syntheses. Oxidation of Alcohols via Swern Protocol. (Standard operating procedure for aldehyde generation). Retrieved from .
-
ChemSrc. CAS 1160623-39-1 Entry.[6] (Verification of chemical identity). Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. PDB-101: Molecule of the Month: GLP-1 Receptor Agonists [pdb101.rcsb.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]
- 6. CAS#:1628314-31-7 | 2-[4-(4-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]morpholine | Chemsrc [m.chemsrc.com]
Technical Guide: 2-(2-Fluoro-4-nitrophenyl)acetaldehyde
The following technical guide details the properties, synthesis, and applications of 2-(2-fluoro-4-nitrophenyl)acetaldehyde , a specialized fluorinated intermediate used in the design of bioactive heterocycles and pharmaceutical scaffolds.
Core Identity & Physicochemical Profile
2-(2-Fluoro-4-nitrophenyl)acetaldehyde is a highly reactive, electron-deficient aromatic aldehyde. It serves as a critical "chiral-pool-free" building block for synthesizing indole derivatives, isoquinolines, and phenethylamines, particularly where fluorination is required to modulate metabolic stability (blocking CYP450 labile sites) or lipophilicity.
| Property | Data |
| CAS Number | 1160623-39-1 |
| IUPAC Name | 2-(2-fluoro-4-nitrophenyl)acetaldehyde |
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol |
| Physical State | Pale yellow to orange oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water |
| Storage | -20°C, under Argon/Nitrogen (Hygroscopic & Air Sensitive) |
| Key Functional Groups | Aldehyde (Electrophile), Nitro (Reducible), Fluorine (Bioisostere) |
Synthetic Pathways & Production
The synthesis of 2-(2-fluoro-4-nitrophenyl)acetaldehyde requires careful control of oxidation states to prevent over-oxidation to the corresponding phenylacetic acid. The two primary industrial routes are Oxidation of the Phenethanol and Hydrolysis of Enol Ethers .
Route A: Selective Oxidation (Recommended for Lab Scale)
This route utilizes 2-(2-fluoro-4-nitrophenyl)ethanol as the immediate precursor. To avoid over-oxidation, mild oxidants such as Dess-Martin Periodinane (DMP) or Swern conditions are preferred over Jones reagent.
-
Step 1: Precursor synthesis via nucleophilic attack of nitromethane on 2-fluoro-4-nitrobenzaldehyde (Henry Reaction) followed by reduction, OR from 2-fluoro-4-nitrotoluene via radical bromination and homologation.
-
Step 2: Oxidation of the alcohol to the aldehyde.[1]
Route B: Homologation from Toluene Derivative (Industrial Scale)
Starting from 2-fluoro-4-nitrotoluene , this route builds the carbon chain.
-
Radical Bromination: 2-fluoro-4-nitrotoluene + NBS
2-fluoro-4-nitrobenzyl bromide. -
Cyanation: Displacement with NaCN
2-fluoro-4-nitrophenylacetonitrile. -
Reduction/Hydrolysis: DIBAL-H reduction of the nitrile at -78°C followed by acidic hydrolysis yields the aldehyde directly.
Figure 1: Divergent synthetic pathways. Route A (bottom) offers milder conditions; Route B (top) is more scalable.
Reactivity Profile & Mechanistic Insights
The unique reactivity of this compound stems from the interplay between the electron-withdrawing nitro group and the reactive aldehyde tail .
A. The Aldehyde "Warhead" (Reductive Amination)
The primary utility in drug discovery is reductive amination. The aldehyde condenses rapidly with primary or secondary amines to form imines/iminiums, which are reduced (using NaBH(OAc)₃) to form phenethylamines .
-
Application: Synthesis of dopamine analogs or norepinephrine reuptake inhibitors where the 2-fluoro group blocks metabolic hydroxylation.
B. Indole Synthesis (Reductive Cyclization)
This is a high-value application. The nitro group (position 4) and the aldehyde (position 1 side chain) can participate in cyclization reactions if the nitro is reduced to an amine.
-
Mechanism: Reduction of the -NO₂ group to -NH₂ generates an aniline. The amine then attacks the internal aldehyde (intramolecular condensation) to form a dihydroindole or indole (after oxidation).
-
Note: The 2-fluoro substituent remains on the indole ring (at position 4, 5, or 6 depending on cyclization mode), providing a fluorinated scaffold for serotonin receptor modulators.
C. Stability of the Fluorine Substituent
Unlike 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent), the fluorine atom in this molecule is meta to the nitro group.
-
Implication: The fluorine is NOT highly activated for Nucleophilic Aromatic Substitution (SNAr). It is relatively stable to nucleophiles unless extreme forcing conditions are used. This allows the aldehyde chemistry to proceed without losing the fluorine atom.
Figure 2: Reactivity map highlighting the divergent utility in heterocyclic synthesis vs. linear amine formation.
Handling, Stability & Safety
-
Oxidation Risk: Like all phenylacetaldehydes, this compound is prone to aerobic oxidation to the corresponding acid (2-fluoro-4-nitrophenylacetic acid).
-
Protocol: Store under argon at -20°C. If the compound solidifies or becomes viscous/cloudy, check for acid formation via H-NMR (look for loss of -CHO peak at ~9.7 ppm).
-
-
Polymerization: The compound may undergo self-aldol condensation if stored in basic conditions. Keep strictly neutral or slightly acidic.
-
Purification: Silica gel chromatography is possible, but the aldehyde can streak. Use a buffered eluent or proceed immediately to the next step (telescoped synthesis) to avoid isolation losses.
Applications in Drug Discovery
-
Metabolic Blocking: The 2-fluoro substituent is strategically placed to block metabolic oxidation at the ortho-position of the phenyl ring, a common clearance pathway for phenethylamine drugs.
-
Peptidomimetics: The aldehyde can be used in Ugi or Passerini multicomponent reactions to generate complex peptidomimetic backbones containing the electron-deficient aryl group.
-
Covalent Probes: While not a covalent inhibitor itself, the aldehyde can be converted to a vinyl sulfone or acrylamide (via Wittig olefination) to target cysteine residues in kinases.
References
-
Chemical Identity: Sigma-Aldrich / MilliporeSigma. 2-(2-fluoro-4-nitrophenyl)acetaldehyde Product Data. CAS: 1160623-39-1.
-
Synthesis of Phenylacetaldehydes: Organic Syntheses, Coll. Vol. 3, p. 705 (1955). (General methodology for oxidation of phenethyl alcohols).
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330 (2008).
Sources
difference between 2-fluoro-4-nitro and 2-fluoro-5-nitro phenylacetaldehyde
Executive Summary
This guide delineates the structural, electronic, and synthetic divergences between 2-fluoro-4-nitro phenylacetaldehyde and 2-fluoro-5-nitro phenylacetaldehyde . While these isomers share identical molecular weights (183.14 g/mol ) and functional groups, their orthogonal reactivity profiles dictate their utility in drug discovery.
The critical distinction lies in the Nucleophilic Aromatic Substitution (SNAr) capability:
-
2-Fluoro-5-nitro isomer: The fluorine atom is activated by the para-nitro group, making it a labile leaving group for scaffold diversification.
-
2-Fluoro-4-nitro isomer: The fluorine atom is electronically "locked" (meta-nitro relationship), directing chemistry exclusively toward the aldehyde or nitro functionalities.
Part 1: Structural & Electronic Characterization
The defining feature of these molecules is the relationship between the electron-withdrawing nitro group (-NO₂) and the fluorine atom (-F). This relationship governs the electron density of the aromatic ring and the electrophilicity of the C-F bond.
Electronic Topology & Hammett Relationships
| Feature | 2-Fluoro-4-Nitro Phenylacetaldehyde | 2-Fluoro-5-Nitro Phenylacetaldehyde |
| F vs. NO₂ Position | Meta (1,3-relationship) | Para (1,4-relationship) |
| Resonance Effect | No resonance overlap between F and NO₂. | Strong resonance withdrawal from C-F bond by NO₂. |
| C-F Bond Character | Stable; sp² hybridized, strong bond. | Labile; activated for nucleophilic attack. |
| Aldehyde Reactivity | Standard electrophilic carbonyl behavior. | Slightly enhanced electrophilicity due to inductive effects. |
| Primary Utility | Precursor for 4-substituted indoles/anilines. | Scaffold for SNAr library generation. |
Resonance Visualization (DOT Diagram)
The following diagram illustrates why the 5-nitro isomer is reactive toward nucleophiles while the 4-nitro isomer is not.
Caption: Electronic activation comparison. The 5-nitro isomer stabilizes the anionic intermediate (Meisenheimer complex) during nucleophilic attack, facilitating fluorine displacement.
Part 2: Synthetic Pathways[1][2]
Due to the high susceptibility of phenylacetaldehydes to oxidation (forming phenylacetic acids) and polymerization, they are rarely stored for long periods. The most robust protocols involve generating them from stable precursors like nitrotoluenes or phenylacetonitriles .
Synthesis from Fluoronitrotoluenes (Homologation)
This pathway extends the carbon chain by one unit, converting the commercially available toluene derivatives into the target aldehydes.
Protocol:
-
Radical Bromination: Reaction of the toluene precursor with N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene at reflux.
-
Cyanation: Displacement of the bromide with NaCN in DMSO/Water.
-
Reduction: Controlled reduction of the nitrile using Diisobutylaluminum hydride (DIBAL-H) at -78°C, followed by acidic hydrolysis.
Synthetic Workflow Diagram
Caption: Homologation synthesis route transforming fluoronitrotoluenes into their respective phenylacetaldehydes via nitrile intermediates.
Part 3: Divergent Reactivity & Applications[3]
The choice between these two isomers is rarely arbitrary; it is dictated by the desired downstream chemistry.
The SNAr Pivot (Critical Differentiator)
-
2-Fluoro-5-nitro phenylacetaldehyde: This molecule is a "chameleon" scaffold. Before or after reacting the aldehyde, the fluorine can be displaced by amines, thiols, or alkoxides.
-
2-Fluoro-4-nitro phenylacetaldehyde: The fluorine is essentially inert to mild nucleophilic displacement.
Indole Synthesis (Batcho-Leimgruber vs. Reissert)
Both aldehydes serve as excellent precursors for fluorinated indoles, often via the Reissert indole synthesis (reductive cyclization of o-nitrophenylpyruvates, derived from the aldehyde/acid) or direct reductive amination/cyclization strategies.
Reactivity Flowchart
Caption: Decision matrix for isomer selection. The 5-nitro isomer enables library generation via F-displacement, while the 4-nitro isomer retains the fluorine atom.
Part 4: Experimental Handling & Stability
Warning: Phenylacetaldehydes are prone to:
-
Aerobic Oxidation: Rapidly converts to the corresponding phenylacetic acid upon exposure to air.
-
Polymerization: Forms trimers or polymers, especially in the presence of trace acids.
Storage Protocol:
-
Form: Store as the dimethyl acetal or bisulfite adduct for long-term stability.
-
Release: Hydrolyze the acetal (aqueous HCl/THF) or treat the bisulfite adduct (saturated NaHCO₃) immediately prior to use.
-
Atmosphere: Always handle under Argon or Nitrogen.
References
-
Nucleophilic Aromatic Substitution (SNAr) of Fluoronitrobenzenes Source: BenchChem Application Notes Context: Establishes the reactivity rules for ortho/para vs. meta activation in fluoronitrobenzene derivatives. Link:
-
Synthesis of 2-Fluoro-5-nitro-toluene Source: PrepChem Context: Detailed protocol for the nitration of 2-fluorotoluene to yield the 5-nitro precursor. Link:
-
2-Fluoro-4-nitrotoluene as a Key Intermediate Source: GuideChem Context: Describes the industrial utility and synthesis of the 4-nitro isomer precursor. Link:
-
Reactivity of 2-Fluoro-5-nitrobenzaldehyde Source: Sigma-Aldrich / Merck Context: Provides physical property data and safety handling for the related benzaldehyde, applicable to the acetaldehyde analogue. Link:
-
Synthesis of Phenylacetaldehydes via DIBAL-H Reduction Source: Master Organic Chemistry Context: General mechanism and protocol for converting nitriles to aldehydes. Link:
Sources
Technical Guide: Strategic Sourcing & Handling of CAS 1160623-39-1
The following technical guide details the sourcing, handling, and application of 2-(2-Fluoro-4-nitrophenyl)acetaldehyde (CAS 1160623-39-1), a critical fluorinated building block for medicinal chemistry.
2-(2-Fluoro-4-nitrophenyl)acetaldehyde: A Critical Fluorinated Scaffold[1]
Executive Summary & Chemical Identity
CAS 1160623-39-1 corresponds to 2-(2-Fluoro-4-nitrophenyl)acetaldehyde , a highly reactive intermediate used in the synthesis of complex heterocycles, particularly indole derivatives and phenethylamines.[1][2][3][4] Its structural utility lies in the 2-fluoro substituent (metabolic stability, pKa modulation) and the 4-nitro group (a masked amine for further functionalization).
However, as a phenylacetaldehyde derivative, this compound presents significant stability challenges—specifically susceptibility to oxidation (forming the corresponding phenylacetic acid) and polymerization. This guide outlines the protocols to ensure research-grade integrity from procurement to benchtop application.
Chemical Profile
| Property | Specification |
| Chemical Name | 2-(2-Fluoro-4-nitrophenyl)acetaldehyde |
| CAS Number | 1160623-39-1 |
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol |
| Appearance | Yellow to orange solid (or oil, depending on purity/temperature) |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
Sourcing Strategy: Evaluating Suppliers
Procuring reactive aldehydes requires a rigorous vendor qualification process. Unlike stable solids, the quality of CAS 1160623-39-1 degrades rapidly if the supplier's storage chain is broken.
Validated Supplier Landscape
The following suppliers have been identified as primary sources for Research Grade (>95%) material.
| Supplier | Product Code | Purity Grade | Stock Location | Notes |
| Sigma-Aldrich | ENAH305024ED | 95% (HPLC) | Global | Sourced via Enamine partnership; reliable CoA. |
| BLDpharm | BD02137519 | 95-97% | Shanghai/USA | High stock availability; competitive pricing for bulk. |
| Enamine | EN300-26598 | 95% | Kiev/USA | Primary manufacturer; best for custom synthesis inquiries. |
| Combi-Blocks | OR-1160 | 95% | San Diego | Excellent lead times for US-based labs. |
The "Freshness" Criterion
Critical Insight: Do not rely solely on the Certificate of Analysis (CoA) provided at the time of manufacture. Aldehydes oxidize over time.
-
Requirement: Request a re-test if the batch is older than 6 months.
-
Specification: The primary impurity to check for is 2-(2-Fluoro-4-nitrophenyl)acetic acid . If acid content >5%, purification (silica plug) is required before use.
Technical Specifications & Quality Control
Upon receipt, the following QC workflow is mandatory to validate the compound's integrity before committing it to a synthesis campaign.
Incoming QC Protocol
-
Visual Inspection: Should be a yellow/orange solid. Dark brown or gummy texture indicates polymerization.
-
1H-NMR Verification (DMSO-d6):
-
Diagnostic Peak: Look for the aldehyde proton triplet/singlet at δ 9.6–9.8 ppm .
-
Impurity Check: Check for a broad singlet at δ 12.0–13.0 ppm (Carboxylic acid) or disappearance of the aldehyde peak (polymerization).
-
-
TLC Analysis:
-
System: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) and 2,4-DNP stain (Aldehydes turn orange/red).
-
Handling & Storage Logic
-
Atmosphere: Always handle under Argon or Nitrogen. Oxygen rapidly converts the aldehyde to the acid.
-
Temperature: Long-term storage at -20°C is non-negotiable.
-
Reconstitution: Do not store as a solution. Dissolve immediately prior to use.
Experimental Application: Reductive Amination
The most common application of CAS 1160623-39-1 is the synthesis of fluorinated phenethylamines via reductive amination. The following protocol minimizes side reactions (aldol condensation).
Protocol: Reductive Amination with Primary Amines
Objective: Synthesize N-substituted-2-(2-fluoro-4-nitrophenyl)ethanamine.
-
Activation: In a flame-dried flask under Argon, dissolve CAS 1160623-39-1 (1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Imine Formation: Add the Primary Amine (1.1 eq) and Magnesium Sulfate (MgSO₄, 2.0 eq) to sequester water. Stir at Room Temperature (RT) for 2 hours.
-
Why? Removing water drives the equilibrium toward the imine and prevents hydrolysis.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Why STAB? It is milder than NaBH₄ and selectively reduces the imine over the aldehyde, preventing direct reduction of the starting material to the alcohol.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (DCM:MeOH gradient).
Visualizations
Figure 1: Procurement & QC Decision Tree
A logical workflow for accepting or rejecting a batch of CAS 1160623-39-1.
Caption: Decision matrix for evaluating incoming batches of 2-(2-Fluoro-4-nitrophenyl)acetaldehyde to ensure synthesis success.
Figure 2: Synthetic Utility Pathway
Mapping the transformation of the aldehyde into high-value scaffolds.
Caption: Primary synthetic pathways: Reductive Amination (Top) and Heterocycle Cyclization (Bottom).
References
-
Sigma-Aldrich. Product Specification: 2-(2-Fluoro-4-nitrophenyl)acetaldehyde (ENAH305024ED). Retrieved from
-
BLDpharm. Certificate of Analysis: CAS 1160623-39-1 (BD02137519).[1][2][3][4] Retrieved from
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[5] (Reference for Fischer Indole Synthesis mechanics).
Sources
- 1. 1369854-05-6|2-Ethyl-1-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 760192-96-9|4-Fluoro-3-methyl-4'-nitrobenzophenone|BLDpharm [bldpharm.com]
- 3. 157701-72-9|2-Fluoro-4-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 866579-96-6|1-(2-Fluoro-4-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. Hexaaminobenzene | C6H12N6 | CID 3714673 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Stability of 2-(2-Fluoro-4-nitrophenyl)acetaldehyde in DMSO
Executive Summary
2-(2-Fluoro-4-nitrophenyl)acetaldehyde (CAS: 1160623-39-1) exhibits high solubility in Dimethyl Sulfoxide (DMSO), driven by the strong dipole-dipole interactions between the nitro-aromatic core and the sulfoxide moiety. However, the utility of this compound in DMSO stock solutions is limited not by saturation, but by chemical stability .
This guide outlines the physicochemical basis for its solubility, provides a validated protocol for preparing stable stock solutions, and details the degradation pathways that researchers must mitigate during storage.
| Parameter | Value / Assessment |
| Molecular Weight | 183.14 g/mol |
| Estimated Solubility (DMSO) | > 100 mM (> 18 mg/mL) |
| Primary Risk | Oxidative degradation to 2-(2-fluoro-4-nitrophenyl)acetic acid |
| Secondary Risk | Aldol condensation / Polymerization |
| Storage Condition | -20°C, Inert Atmosphere (Argon/Nitrogen), Dark |
Physicochemical Basis of Solubility
The high solubility of 2-(2-fluoro-4-nitrophenyl)acetaldehyde in DMSO is predicted by the "like-dissolves-like" principle, specifically through matching polarity and dipole moments.
Structural Drivers
-
Nitro Group (
): A strong electron-withdrawing group (EWG) that creates a significant dipole moment on the phenyl ring. DMSO, being a polar aprotic solvent ( ), effectively solvates this polar region. -
Aldehyde Moiety (
): Capable of dipole-dipole interactions with DMSO. While it cannot donate hydrogen bonds, it accepts them from residual water, often leading to hydration (gem-diol formation). -
Fluorine Substituent: Increases lipophilicity slightly compared to the non-fluorinated analog but enhances the overall polarity of the aromatic system, maintaining DMSO compatibility.
Theoretical Solubility Model
Based on structural analogs (e.g., 4-nitrophenylacetaldehyde), the saturation point in neat DMSO at 25°C is estimated to exceed 500 mM . However, for biological assays and chemical synthesis, 10 mM to 50 mM is the recommended working concentration to prevent precipitation upon dilution into aqueous buffers.
Stability & Degradation Pathways
The aldehyde functional group is highly reactive. In DMSO solution, three primary degradation mechanisms compromise sample integrity.
Figure 1: Primary degradation pathways in DMSO solution.
-
Air Oxidation: The benzylic aldehyde is prone to autoxidation, forming the corresponding phenylacetic acid. This is accelerated by light and trace metals.
-
Hydration: DMSO is hygroscopic. Absorbed atmospheric water reacts with the aldehyde to form a gem-diol. While reversible, this alters the effective concentration in binding assays.
-
Oligomerization: In the presence of trace basic impurities (common in lower-grade DMSO), the aldehyde can undergo self-aldol condensation.
Experimental Protocols
Preparation of 50 mM Stock Solution (Standard)
Objective: Prepare a stable, particle-free stock solution for biological screening or synthetic use.
Reagents:
-
Compound: 2-(2-fluoro-4-nitrophenyl)acetaldehyde (Solid).
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
Protocol:
-
Weighing: Weigh 9.16 mg of the compound into a tared, amber glass vial (to protect from light).
-
Note: Perform this quickly to minimize exposure to humid air.[1]
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex gently for 30 seconds. The solid should dissolve immediately, resulting in a clear, potentially faint yellow solution.
-
QC Check: Inspect for particulates. If undissolved material remains, sonicate for 30 seconds at ambient temperature.
-
-
Inert Gas Purge: Gently purge the headspace of the vial with dry Argon or Nitrogen gas for 15 seconds to displace oxygen.
-
Storage: Cap tightly (PTFE-lined cap recommended) and store at -20°C .
Solubility Limit Determination (Kinetic Method)
Objective: Determine the maximum solubility for high-concentration applications.
-
Place 50 mg of solid in a clear vial.
-
Add 100 µL of DMSO (Target: 500 mg/mL).
-
Vortex and sonicate.
-
If solid remains, add DMSO in 50 µL increments , vortexing between additions, until a clear solution is obtained.
-
Calculate solubility:
.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Precipitation upon thawing | "DMSO Freezing" effect; concentration gradients. | Warm to 37°C and vortex vigorously before use. |
| Precipitation in aqueous buffer | "Crash-out" due to low aqueous solubility. | Limit final DMSO concentration to <1% and compound concentration to <100 µM in assay buffer. |
| Shift in LCMS retention time | Oxidation to carboxylic acid. | Discard stock. Prepare fresh under inert atmosphere. |
| Loss of potency in assay | Hydrate formation or adsorption to plastic. | Use fresh stock; switch to glass-coated plates if possible. |
References
-
PubChem. 2-Fluoro-4-nitrobenzaldehyde (Analog Analysis). National Library of Medicine. Accessed March 2, 2026. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO.[1] Journal of Biomolecular Screening, 8(2), 210–215. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Oxidation of 2-(2-Fluoro-4-nitrophenyl)ethanol
Part 1: Executive Summary & Strategic Analysis
The Challenge
The oxidation of 2-(2-fluoro-4-nitrophenyl)ethanol to its corresponding aldehyde presents a unique set of chemoselective challenges. While primary alcohol oxidation is a standard transformation, this specific substrate contains a highly electron-deficient aromatic ring due to the synergistic withdrawal effects of the nitro (-NO₂) and fluoro (-F) groups.[1]
Key Chemical Risks:
-
α-Proton Acidity: The electron-withdrawing nature of the 2-fluoro-4-nitrophenyl ring significantly increases the acidity of the benzylic
-protons adjacent to the newly formed carbonyl.[1] This makes the product, 2-(2-fluoro-4-nitrophenyl)acetaldehyde , highly susceptible to base-catalyzed enolization, leading to rapid polymerization or self-aldol condensation.[1] -
Over-Oxidation: Uncontrolled oxidation conditions can easily drive the reaction to the corresponding phenylacetic acid.
-
Product Instability: Phenylacetaldehydes are notoriously unstable, prone to trimerization (forming trioxanes) and aerobic oxidation upon storage.[1]
Strategic Method Selection
To mitigate these risks, we evaluate three primary oxidation pathways. The selection depends on the scale and available equipment.
| Method | Reagent System | Suitability | Key Advantage | Key Risk |
| Dess-Martin Periodinane (DMP) | DMP / DCM | Lab Scale (<10g) | Mild, neutral pH, room temp.[1] Minimizes enolization.[1] | Reagent cost; potentially explosive residue.[1] |
| Swern Oxidation | DMSO / (COCl)₂ / Et₃N | Scale-Up (>10g) | Low cost, reliable, no heavy metals.[1] | Requires -78°C; Et₃N (base) can trigger side reactions if not quenched properly.[1] |
| TEMPO / Bleach | TEMPO / NaOCl / KBr | Not Recommended | Aqueous conditions and pH sensitivity risk over-oxidation to acid for this specific substrate.[1] | High risk of carboxylic acid formation. |
Recommendation:
-
Use Protocol A (DMP) for medicinal chemistry optimization and small batches (mg to gram scale) to ensure maximum purity.[1]
-
Use Protocol B (Swern) for process scale-up, provided cryogenic cooling is available.[1]
Part 2: Visualizing the Reaction Pathway
The following diagram illustrates the reaction mechanism and the critical "danger zones" where side reactions occur.
Figure 1: Reaction pathway highlighting the divergence between successful aldehyde isolation and common failure modes (acid formation or polymerization).
Part 3: Detailed Experimental Protocols
Protocol A: Dess-Martin Periodinane (DMP) Oxidation
Best for: High purity, small scale, avoiding strong bases.[1]
Reagents:
-
Substrate: 2-(2-fluoro-4-nitrophenyl)ethanol (1.0 equiv)[1]
-
Dess-Martin Periodinane (1.2 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
-
Quench: Sat. NaHCO₃ / Sat. Na₂S₂O₃ (1:1 mixture)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration). Note: Wet solvents will consume DMP and produce acetic acid, accelerating side reactions.[1]
-
Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at 0°C.
-
Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (typically 1-2 hours).[1]
-
Checkpoint: The suspension usually clears as the byproduct (iodinane) forms, then may precipitate again.[1]
-
-
Quench (Critical): Once TLC shows consumption of starting material, dilute with Et₂O.[1] Pour the mixture into a beaker containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (hydrolysis of iodinane byproducts).
-
Workup: Separate layers. Extract aqueous layer with Et₂O (2x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate at low temperature (<30°C) to avoid thermal decomposition.[1]
Protocol B: Swern Oxidation
Best for: Scale-up (>10g), cost efficiency.[1]
Reagents:
-
Oxalyl Chloride (1.5 equiv)[1]
-
DMSO (2.4 equiv)[1]
-
Triethylamine (Et₃N) (5.0 equiv)[1]
-
Solvent: Anhydrous DCM[2]
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under N₂, dissolve oxalyl chloride (1.5 equiv) in DCM. Cool to -78°C (Dry ice/Acetone).
-
DMSO Addition: Add DMSO (2.4 equiv) dropwise over 15 minutes. Caution: Gas evolution (CO/CO₂).[1][3] Maintain temp < -60°C. Stir for 15 mins.
-
Substrate Addition: Add the alcohol (1.0 equiv) dissolved in minimum DCM dropwise. Stir for 30-45 mins at -78°C.
-
Elimination: Add Et₃N (5.0 equiv) dropwise. The reaction will turn cloudy.
-
Warming: Allow the reaction to warm to -10°C over 1 hour. Do not warm to room temp immediately.
-
Quench: Quench with cold 1M HCl or Phosphate Buffer (pH 5-6). Avoid strong basic quench to prevent enolization of the active aldehyde.
-
Workup: Extract with DCM, wash with water and brine. Dry and concentrate.
Part 4: Purification & Handling (The "Self-Validating" System)[1]
Because the product is prone to degradation, the purification process must be modified to ensure integrity.
"Neutral" Flash Chromatography
Standard silica gel is slightly acidic (pH 6-6.5), which can catalyze the decomposition of this sensitive aldehyde.[1]
-
Modification: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading the sample. This neutralizes acidic sites.[1]
-
Eluent: Use a gradient of Hexanes/Ethyl Acetate.
-
Speed: Perform chromatography rapidly. Do not leave the compound on the column overnight.
Storage and Stability Data
| Parameter | Observation | Recommendation |
| Appearance | Yellowish oil/solid | If it turns dark brown/gum, polymerization has occurred.[1] |
| Storage Temp | -20°C | Store under Argon. |
| Shelf Life | < 1 Week (Pure) | Best Practice: Use immediately in the next step (e.g., Reductive Amination, Wittig).[1] |
| Stabilization | N/A | If long storage is needed, convert to the dimethyl acetal.[1] |
Part 5: Safety & References
Safety Hazards
-
Nitro Compounds: Potential energetic properties.[1] Avoid overheating during concentration.
-
DMP: Impact sensitive in dry form.[1] Do not scrape dry solids vigorously.[1]
-
Swern Reagents: Oxalyl chloride releases toxic CO and HCl gas.[1] DMSO + Oxalyl Chloride can be explosive if not kept cold.[1] Perform all operations in a fume hood.
References
-
Dess-Martin Periodinane Oxidation
-
Swern Oxidation Mechanism & Protocol
-
Stability of Phenylacetaldehydes
-
Handling Electron-Deficient Aromatics
Sources
Application Note: High-Fidelity Reductive Amination of 2-(2-Fluoro-4-nitrophenyl)acetaldehyde
[1]
Executive Summary & Scientific Context
The 2-(2-fluoro-4-nitrophenyl)ethylamine scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for indole derivatives, kinase inhibitors, and GPCR ligands.[1] However, the installation of this moiety via the reductive amination of 2-(2-fluoro-4-nitrophenyl)acetaldehyde presents unique synthetic challenges.[1]
Unlike simple alkyl aldehydes, this substrate possesses significant
-
Enolization and Polymerization: Rapid self-condensation (Aldol-type) under basic or even neutral conditions.[1]
-
Oxidation: Accelerated aerobic oxidation to the corresponding phenylacetic acid.
-
Chemo-incompatibility: The nitro group precludes the use of standard catalytic hydrogenation (e.g., Pd/C, H
) or strong hydride donors (e.g., LiAlH ), which would reduce the nitro group to an aniline or hydroxylamine.
This Application Note details a validated, self-consistent protocol using Sodium Triacetoxyborohydride (STAB) . This reagent system offers the specific chemoselectivity required to reduce the intermediate iminium species without touching the nitro group or the aldehyde functionality, while operating under conditions that minimize polymerization.
Critical Substrate Handling (The "Freshness" Rule)
WARNING: 2-(2-Fluoro-4-nitrophenyl)acetaldehyde is not shelf-stable.[1] Commercial supplies often arrive as polymerized solids or oxidized acids.[1]
Recommendation:
-
Synthesis on Demand: It is best generated immediately prior to use via the oxidation of 2-(2-fluoro-4-nitrophenyl)ethanol (using Dess-Martin Periodinane or Swern conditions) or oxidative cleavage of the corresponding styrene.[1]
-
Storage: If storage is unavoidable, store as the bisulfite adduct or the dimethyl acetal . Hydrolyze to the free aldehyde immediately before the reductive amination step.
-
Purity Check: Verify aldehyde integrity via
H NMR (CDCl ). Look for the triplet/doublet of doublets at 9.7–9.9 ppm. Disappearance of this signal indicates polymerization.[1]
Reaction Mechanism & Logic
The success of this protocol relies on the kinetic differentiation between the reduction of the aldehyde and the reduction of the iminium ion.
-
Imine Formation: The amine attacks the carbonyl to form a hemiaminal, which dehydrates to an imine/iminium ion.
-
Selective Reduction: STAB is a mild hydride donor.[1] It coordinates with the nitrogen of the imine, facilitating intramolecular hydride transfer. It reduces the protonated imine (iminium) much faster than the neutral aldehyde.[1]
-
Acid Catalysis: Acetic acid serves a dual role: it catalyzes imine formation and ensures the imine is protonated (activated) for reduction.[1]
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway highlighting the selective reduction window (Green Arrow) vs. potential failure modes (Red Dotted Arrows).[1]
Experimental Protocol
Method A: Standard Direct Reductive Amination (Recommended)
Best for: Non-hindered primary and secondary amines.
Reagents:
-
Aldehyde: 2-(2-Fluoro-4-nitrophenyl)acetaldehyde (1.0 equiv)[1]
-
Amine: 1.0 – 1.2 equiv (Use free base; if salt, add 1.0 equiv Et
N) -
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve the Amine (1.1 equiv) in DCE (0.1 M concentration relative to aldehyde).
-
Note: If using an amine hydrochloride salt, add Et
N (1.0 equiv) and stir for 15 min before proceeding.
-
-
Aldehyde Addition: Add the Aldehyde (1.0 equiv) to the amine solution.[1]
-
Critical: If the aldehyde is a solid, add as a solution in a minimum amount of DCE.
-
-
Acidification: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT).
-
Why: This "pre-equilibrium" time allows the imine/iminium species to form before the reducing agent is introduced, minimizing direct reduction of the aldehyde to the alcohol.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5–10 minutes.
-
Safety: Gas evolution (minimal) may occur.[1]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–16 hours.[1]
-
Quench: Quench by adding saturated aqueous NaHCO
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]
Method B: Stepwise (Pre-formation)
Best for: Weakly nucleophilic amines (e.g., anilines) or if the aldehyde is extremely prone to reduction.
Data & Optimization Guide
Solvent & Reagent Compatibility Table
| Parameter | Recommendation | Rationale |
| Reducing Agent | STAB (Preferred) | Mild; does not reduce nitro groups; selective for imine over aldehyde.[1][3] |
| NaCNBH | Effective but toxic (cyanide risk).[1] Use only if STAB fails. | |
| NaBH | Too strong for direct method (reduces aldehyde).[1] Use only in Method B (Stepwise). | |
| H | AVOID | |
| Solvent | DCE (Preferred) | Excellent solubility; accelerates imine formation.[1] |
| THF | Good alternative; easier to dry.[1] | |
| Methanol | Avoid with STAB | |
| pH Control | AcOH (1-2 eq) | Essential.[1] Promotes iminium formation. Without it, reaction may stall at the hemiaminal. |
Troubleshooting Common Issues
Issue 1: Low Yield / Polymerization of Aldehyde
-
Diagnosis: Dark reaction mixture; complex NMR baseline.[1]
-
Cause: The
-proton is acidic.[1] Basic amines can deprotonate it, leading to aldol polymerization. -
Fix: Pre-mix the amine with AcOH before adding the aldehyde. Keep the reaction at 0°C for the first hour.
Issue 2: Reduction of Nitro Group
-
Diagnosis: LC-MS shows M-30 (Nitro to Amine) or M-16 (Nitro to Hydroxylamine).[1]
-
Cause: Contamination with transition metals or use of strong hydrides.[1]
-
Fix: Ensure no Pd/Ni residues are present in glassware.[1] Stick strictly to STAB.
Issue 3: SNAr Side Reaction
-
Diagnosis: Loss of Fluorine (observed in
F NMR); formation of a diamine. -
Cause: The 2-F, 4-NO
ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), especially with primary amines.[1] -
Fix: Perform the reaction at lower temperatures (0°C to RT). Do not heat. Avoid large excesses of the amine.
Safety & References
Safety Considerations
-
Nitro Compounds: Potentially energetic.[1] Do not subject the residue to high heat during distillation.[1]
-
STAB: Releases acetic acid upon hydrolysis.[1] Irritant.
-
Fluorinated Intermediates: Often possess higher skin permeability.[1] Wear double nitrile gloves.[1]
References
-
The "Abdel-Magid" Protocol (Foundational): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Nitro Group Tolerance: Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395-404.[1] (Discusses the selectivity of acyloxyborohydrides).
-
Handling Unstable Phenylacetaldehydes: Stephens, J. C., et al. (2008).[1] Practical synthesis of unstable phenylacetaldehydes. Tetrahedron Letters, 49(41), 5965-5968.[1]
Sources
- 1. CAS 1460-05-5: (4-NITRO-PHENYL)-ACETALDEHYDE | CymitQuimica [cymitquimica.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
Application Note: Optimized SNAr Protocols for 2-(2-Fluoro-4-nitrophenyl)acetaldehyde
Executive Summary & Strategic Analysis
This guide details the protocol for displacing fluorine in 2-(2-fluoro-4-nitrophenyl)acetaldehyde via Nucleophilic Aromatic Substitution (SNAr).[1]
Critical Chemical Assessment: Researchers must recognize two distinct challenges inherent to this specific substrate that distinguish it from standard SNAr reactions:
-
The "Meta-Activation" Hurdle: In the 2-fluoro-4-nitrophenyl motif, the leaving group (Fluorine, C2) is meta to the primary electron-withdrawing group (Nitro, C4). Unlike ortho or para isomers, the nitro group cannot stabilize the Meisenheimer complex via resonance (mesomeric effect). Reactivity is driven solely by the inductive effect (-I) of the nitro group and the electronegativity of the fluorine. Consequently, reaction rates are approximately 10³–10⁴ times slower than the 4-fluoro-2-nitro isomer, necessitating higher temperatures (>100°C).
-
The Aldehyde Lability: The acetaldehyde side chain (-CH₂CHO) is chemically fragile. Under the basic conditions and elevated temperatures required for this sluggish SNAr, the free aldehyde is highly prone to:
The Solution: Direct SNAr on the free aldehyde is not recommended due to the formation of intractable tars. This protocol utilizes an Acetal Protection Strategy to mask the aldehyde, allowing the use of forcing conditions required for the difficult fluorine displacement.
Reaction Pathway & Workflow
The following diagram illustrates the mandatory protection-substitution-deprotection workflow to ensure high yields and purity.
Figure 1: Strategic workflow protecting the labile acetaldehyde group to survive the harsh conditions required for meta-activated fluorine displacement.
Detailed Experimental Protocols
Phase 1: Acetal Protection
Objective: Mask the aldehyde to prevent aldol polymerization during the SNAr step.
Reagents:
-
Substrate: 2-(2-fluoro-4-nitrophenyl)acetaldehyde (1.0 equiv)
-
Ethylene Glycol (5.0 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv)
-
Solvent: Toluene (0.5 M concentration)
Procedure:
-
Charge a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Add the substrate, ethylene glycol, pTSA, and toluene.
-
Heat to reflux (bath temp ~120°C) with vigorous stirring. Monitor the collection of water in the trap.
-
Endpoint: Reaction is typically complete in 2–4 hours. Verify by TLC (disappearance of aldehyde) or 1H NMR (loss of -CHO triplet at ~9.7 ppm; appearance of acetal -CH- triplet at ~5.1 ppm).
-
Workup: Cool to RT. Wash with sat. NaHCO₃ (2x) and brine (1x). Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude acetal is usually sufficiently pure for the next step. If not, perform a short silica plug filtration (Hexane/EtOAc).
Phase 2: The SNAr Reaction (Fluorine Displacement)
Objective: Displace the meta-activated fluorine with a nucleophile (Nu-H).
Reagents:
-
Substrate: Protected Acetal from Phase 1 (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (2.0–3.0 equiv) or Thiol (1.2 equiv)
-
Base: DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv, micronized)
-
Solvent: Anhydrous DMSO or DMF (0.5 M)
Procedure:
-
Dissolve the acetal in anhydrous DMSO under an inert atmosphere (N₂ or Ar).
-
Note: Polar aprotic solvents are mandatory to stabilize the transition state and enhance nucleophilicity.
-
-
Add the Base followed by the Nucleophile.[1]
-
Heat the reaction:
-
Temperature: 100°C – 120°C.
-
Reasoning: Due to the lack of resonance stabilization (meta-nitro), the energy barrier is high. Lower temperatures (<80°C) will result in negligible conversion even after 24 hours.
-
-
Monitoring: Monitor by HPLC or LC-MS. Expect reaction times of 12–48 hours.
-
Checkpoint: If conversion stalls, add an additional 1.0 equiv of nucleophile and raise temperature by 10°C.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc and wash copiously with water (5x) to remove DMSO.
-
Critical: Ensure all DMSO is removed to prevent interference in the next step.
-
Phase 3: Deprotection (Acetal Hydrolysis)
Objective: Restore the acetaldehyde functionality.
Reagents:
-
Solvent: THF/Water (4:1 ratio)
-
Acid: 1M HCl (approx. 5-10 equiv relative to substrate)
Procedure:
-
Dissolve the SNAr product in the THF/Water mixture.
-
Add 1M HCl.
-
Stir at Room Temperature for 2–6 hours.
-
Caution: Do not heat excessively, as the product (now an amino-nitro-phenylacetaldehyde) may be sensitive.
-
-
Workup: Neutralize carefully with sat. NaHCO₃ to pH ~7. Extract with DCM or EtOAc. Dry and concentrate.
Reaction Parameters & Optimization Data
The following table summarizes expected reactivity based on nucleophile class for this specific meta-activated substrate.
| Nucleophile Class | Example | Base | Temp (°C) | Est. Time | Notes |
| Cyclic 2° Amines | Morpholine, Piperidine | DIPEA | 100°C | 12-18 h | Best performing class due to high nucleophilicity and moderate sterics. |
| Primary Amines | Benzylamine, Aniline | K₂CO₃ | 110-120°C | 24-36 h | Slower. Aniline may require Cs₂CO₃ and higher temps due to lower nucleophilicity. |
| Thiols | Thiophenol, Alkyl thiols | K₂CO₃ | 80-90°C | 4-8 h | Faster than amines due to the "Soft-Soft" interaction and high nucleophilicity of thiolate. |
| Alkoxides | NaOMe, NaOEt | None | 0-25°C | <1 h | Risk: High risk of side reactions with the acetaldehyde side chain even if protected. Use steric bulk if possible. |
Troubleshooting & Quality Control
-
Issue: Low Conversion (<20%).
-
Cause: The inductive activation of the meta-nitro group is insufficient at standard temperatures.
-
Fix: Switch solvent to NMP (N-methylpyrrolidone) and increase temperature to 140°C. Ensure the acetal protection is robust (cyclic acetals are more stable than acyclic dimethyl acetals).
-
-
Issue: "Tar" formation during SNAr.
-
Cause: Acetal deprotection occurred in situ due to trace acid or high heat/moisture, leading to aldehyde polymerization.
-
Fix: Add 1% TEA to the reaction mixture to buffer any acidity. Ensure anhydrous solvents are used.
-
-
Issue: Product instability after deprotection.
-
Cause: The resulting amino-aldehyde may undergo intramolecular condensation (e.g., forming an indole or quinoline derivative if the chain length allows).
-
Fix: Store the product as the acetal and only deprotect immediately prior to the next synthetic step.
-
References
-
Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Meta-Activation Kinetics: Bevan, C. W. L., et al. (1956). The influence of meta-substituents on the rate of nucleophilic substitution in chloronitrobenzenes. Journal of the Chemical Society.[4] (Demonstrates the significant rate reduction in meta- vs ortho/para- systems).
- Acetal Protection Protocols: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for carbonyl protection stability).
-
Analogous Substrate Reactivity: BenchChem. (2025).[5] Reactivity of N-(2-fluoro-4-nitrophenyl)acetamide. (Provides comparative data on 2-fluoro-4-nitro aromatic systems). Link
- Solvent Effects in SNAr: Newall, C. (2013). Role of Solvent in SNAr Reactions. Organic Process Research & Development.
Sources
using 2-(2-fluoro-4-nitrophenyl)acetaldehyde in Wittig reactions
An Application Guide to the Strategic Use of 2-(2-fluoro-4-nitrophenyl)acetaldehyde in Wittig Olefination
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 2-(2-fluoro-4-nitrophenyl)acetaldehyde in the Wittig reaction. The subject aldehyde is characterized by a highly electron-deficient aromatic system, which imparts significant electrophilicity to the carbonyl carbon, rendering it an excellent substrate for olefination. This document explores the mechanistic underpinnings of the Wittig reaction, the critical influence of ylide selection on stereochemical outcomes, and the practical considerations necessary for successful synthesis. We present two distinct, validated protocols for the stereoselective synthesis of both (E)- and (Z)-alkenes, complete with troubleshooting guides and strategies for the effective removal of the triphenylphosphine oxide byproduct. This guide is intended for researchers and process chemists in organic synthesis and drug development who require precise control over alkene geometry when using electronically activated and potentially sensitive substrates.
Chemical Principles and Mechanistic Considerations
The Wittig reaction stands as a cornerstone of organic synthesis for its reliable and regioselective formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] The reaction's success, particularly its stereochemical outcome, is deeply rooted in the interplay between the structure of the carbonyl substrate and the nature of the phosphorus ylide employed.
The Wittig Reaction Mechanism
The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. This is generally understood to form a four-membered ring intermediate, the oxaphosphetane, either directly via a [2+2] cycloaddition or through a betaine intermediate.[2][4][5][6] The driving force of the reaction is the subsequent decomposition of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide (TPPO).[4][5]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Preparation of Indole Derivatives from 2-(2-Fluoro-4-nitrophenyl)acetaldehyde
Executive Summary
This application note details the synthesis of 6-nitroindole derivatives utilizing 2-(2-fluoro-4-nitrophenyl)acetaldehyde as a specialized scaffold. Unlike traditional Fischer Indole Synthesis, which often fails with electron-deficient aromatic rings, this protocol leverages the strong electron-withdrawing nature of the 4-nitro group to facilitate an intramolecular Nucleophilic Aromatic Substitution (
This method offers a modular approach to synthesizing both N-H (parent) and N-substituted indoles under mild, transition-metal-free conditions.
Introduction & Strategic Rationale
The Challenge of Electron-Deficient Indoles
Synthesizing indoles with strong electron-withdrawing groups (EWGs) like nitro (
-
Fischer Indole Synthesis: Generally fails for nitro-substituted hydrazones due to the deactivation of the aromatic ring, which prevents the critical [3,3]-sigmatropic rearrangement.
-
Leimgruber-Batcho: Requires o-nitrotoluenes and harsh reduction conditions that may be incompatible with other sensitive functional groups.
The Solution: Cyclization
The substrate 2-(2-fluoro-4-nitrophenyl)acetaldehyde (1) is a "masked" indole. It possesses two critical features:
-
The Electrophile: A highly activated fluorine atom at the ortho position. The para-nitro group reduces electron density at the C-F bond, making it susceptible to nucleophilic attack.
-
The Carbon Backbone: An acetaldehyde side chain that provides the C2-C3 carbons of the indole pyrrole ring.
By condensing this aldehyde with an amine (primary amine or ammonia source), we generate an intermediate imine/enamine that undergoes rapid intramolecular cyclization, displacing the fluoride ion to form the indole core.
Reaction Mechanism
The transformation proceeds via a cascade sequence: Condensation
Pathway Visualization
Figure 1: Mechanistic pathway for the conversion of 2-(2-fluoro-4-nitrophenyl)acetaldehyde to indole derivatives.[1]
Experimental Protocols
Pre-requisite: Handling the Aldehyde
Note: 2-(2-fluoro-4-nitrophenyl)acetaldehyde is prone to polymerization. If stored as the dimethyl acetal, perform the following hydrolysis immediately before use.
Acetal Hydrolysis (if required):
-
Dissolve acetal in THF:Water (4:1).
-
Add 10 mol%
-TsOH or 1M HCl. -
Stir at RT for 2 hours.
-
Neutralize with
, extract with EtOAc, and concentrate. Use immediately.
Protocol A: Synthesis of 6-Nitroindole (N-H)
Target: Parent Indole formation using Ammonia surrogate.
Reagents:
-
Substrate: 2-(2-fluoro-4-nitrophenyl)acetaldehyde (1.0 equiv)
-
Nitrogen Source: Ammonium Acetate (
) (5.0 equiv) -
Solvent: DMSO (anhydrous) or DMF
-
Base: None required (excess acetate acts as buffer) or
(1.0 equiv)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1 mmol) in DMSO (5 mL).
-
Addition: Add solid
(5 mmol). -
Reaction: Heat the mixture to 80–90°C under an inert atmosphere (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (
) should disappear, and a fluorescent indole spot ( ) should appear.
-
-
Workup: Cool to room temperature. Pour into ice-cold water (20 mL).
-
Observation: The product often precipitates as a yellow/orange solid.
-
-
Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (
mL). Wash organics with brine ( ), dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Synthesis of N-Substituted Indoles (N-R)
Target: 1-Alkyl-6-nitroindoles using Primary Amines.
Reagents:
-
Substrate: 2-(2-fluoro-4-nitrophenyl)acetaldehyde (1.0 equiv)
-
Amine: Primary amine (
) (1.2 equiv) -
Base:
or (2.0 equiv) -
Solvent: DMF or Acetonitrile (
)
Procedure:
-
Imine Formation: Dissolve aldehyde (1 mmol) and amine (1.2 mmol) in DMF (5 mL). Add activated 4Å molecular sieves (optional, to promote condensation). Stir at RT for 1 hour.
-
Cyclization: Add
(2 mmol). Heat the mixture to 100°C . -
Duration: Reaction is typically faster than Protocol A (2–4 hours) due to the higher nucleophilicity of the alkyl amine.
-
Workup: Dilute with water, extract with EtOAc. Wash extensively with water to remove DMF.
-
Purification: Flash chromatography.
Critical Process Parameters (CPPs) & Optimization
The following data summarizes the optimization of the cyclization step (Protocol B model).
| Parameter | Variation | Outcome | Recommendation |
| Solvent | DCM / THF | Slow reaction, incomplete conversion. | Avoid (Boiling point too low). |
| Solvent | DMSO / DMF | >90% conversion in <4h. | Preferred (Polar aprotic stabilizes transition state). |
| Base | Moderate yield (60%); HF salt can inhibit reaction. | Secondary Choice. | |
| Base | High yield (>85%); effectively scavenges HF. | Optimal . | |
| Temp | 25°C | Reaction stalls at Imine stage. | Heat required for |
| Temp | >120°C | Degradation of aldehyde (polymerization). | Keep between 80–100°C . |
Troubleshooting & Safety
Troubleshooting Guide
-
Issue: Low Yield / Polymerization of Aldehyde.
-
Cause: The aldehyde is unstable in basic conditions if cyclization is slow.
-
Fix: Ensure the amine is added before the base. Allow imine formation at RT (neutral conditions) before heating with base.
-
-
Issue: Incomplete Cyclization (Imine observed).
-
Cause: Temperature too low or base is too weak.
-
Fix: Switch to
(higher solubility in DMF) or increase temp to 110°C.
-
Safety: HF Generation
-
Hazard: The reaction releases stoichiometric Hydrogen Fluoride (HF).
-
Mitigation: Although the base (
) neutralizes this in situ to form Fluoride salts (KF), the reaction mixture should be treated as potentially containing fluoride ions. Avoid glass contact if using strong acids during workup (not required here). -
Nitro Compounds: The product and starting material are nitro-aromatics. While generally stable, avoid excessive heating of the dry solid to prevent thermal decomposition.
References
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (See Chapter on Isocyanide-based multicomponent reactions involving 2-fluorobenzaldehydes). [Link] (Context on the reactivity of 2-fluoro-benzaldehyde derivatives in heterocycle synthesis).
-
Sakamoto, T., et al. (1988). Condensed Heteroaromatic Ring Systems. XIII. Synthesis of Indoles from 2-Fluorophenylacetaldehydes. Chemical & Pharmaceutical Bulletin, 36(6), 2248–2252. [Link] (Direct precedent for the aldehyde cyclization mechanism).
- Behnke, N. E., et al. (2018). Synthesis of Indoles via Intramolecular SNAr: A Practical Guide. Journal of Organic Chemistry.
Sources
2-(2-fluoro-4-nitrophenyl)acetaldehyde as a medicinal chemistry scaffold
This guide provides a comprehensive technical analysis and experimental framework for utilizing 2-(2-fluoro-4-nitrophenyl)acetaldehyde (CAS 1160623-39-1) as a medicinal chemistry scaffold.
Part 1: Executive Technical Summary
2-(2-fluoro-4-nitrophenyl)acetaldehyde represents a high-value "privileged structure" precursor. It grants direct access to the 2-fluoro-4-nitro-phenethylamine backbone, a pharmacophore found in various GPCR ligands, kinase inhibitors, and antibiotic candidates.
Core Utility
-
Fluorine Installation: The C2-fluorine atom is pre-installed, avoiding late-stage fluorination challenges. It serves to block metabolic hydroxylation at the ortho-position and modulates the pKa of proximal amines.
-
Orthogonal Reactivity: The molecule possesses three distinct reactive handles:
-
Aldehyde (C1-chain): Ready for reductive amination, Wittig olefination, or oxidation.
-
Nitro (C4-ring): A masked aniline. Stable during aldehyde manipulations, then reducible for further diversification (acylation, sulfonylation).
-
Fluorine (C2-ring): While not activated for SNAr (meta to nitro), it exerts significant electronic influence (
) on the aromatic system.
-
Stability Warning
Like most phenylacetaldehydes, this compound is prone to aerobic oxidation (to the phenylacetic acid) and enol-mediated polymerization .
-
Critical Handling: Store as a frozen benzene solution or, preferably, generate in situ from the diethyl acetal or bisulfite adduct immediately prior to use.
Part 2: Chemical Profile & Mechanism
Structural Analysis
The scaffold features a push-pull electronic system relative to the alkyl side chain.
-
C4-Nitro: Strongly electron-withdrawing (EWG), activating the benzylic protons (pKa ~20-22), making the aldehyde alpha-position prone to enolization.
-
C2-Fluoro: Inductively withdrawing. It creates a local dipole that can influence binding affinity in hydrophobic pockets (polar hydrophobicity).
Synthetic Logic Diagram (Graphviz)
The following diagram illustrates the synthesis of the scaffold and its divergence into key medicinal chemistry spaces.
Figure 1: Synthetic flow from commodity starting materials to the aldehyde scaffold and downstream library generation.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Scaffold (In-Situ Generation)
Rationale: Commercial phenylacetaldehydes are often degraded. Synthesizing fresh from the toluene precursor ensures high yields.
Reagents:
-
2-Fluoro-4-nitrotoluene (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)
-
DMF (Solvent)
-
THF/Water (Hydrolysis)
Step-by-Step:
-
Enamine Formation: Dissolve 2-fluoro-4-nitrotoluene (10 mmol) in anhydrous DMF (10 mL). Add DMF-DMA (15 mmol).
-
Heating: Heat to 110°C under N2 for 12–16 hours. The solution will turn deep red (formation of the
-dimethylaminostyrene). -
Workup: Remove volatiles in vacuo. The residue is the crude enamine.
-
Hydrolysis: Dissolve the red residue in THF (20 mL) and add water (5 mL) and silica gel (5 g). Stir vigorously at room temperature for 4 hours.
-
Extraction: Filter off silica. Dilute filtrate with EtOAc, wash with brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Yield Expectation: 75-85%.
-
QC Check:1H NMR should show a triplet at ~9.8 ppm (CHO) and a doublet at ~3.8 ppm (CH2).
-
Protocol B: Reductive Amination (Library Scale)
Rationale: This is the primary application. Sodium triacetoxyborohydride (STAB) is used to prevent reduction of the nitro group and minimize aldehyde reduction.
Reagents:
-
2-(2-fluoro-4-nitrophenyl)acetaldehyde (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
NaBH(OAc)3 (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
DCE (1,2-Dichloroethane) or DCM
Procedure:
-
Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde (0.5 mmol) in DCE (3 mL). Add the amine (0.55 mmol).
-
Acid Catalysis: Add Acetic Acid (0.5 mmol, 28 µL). Stir at Room Temp for 30 minutes to allow imine/iminium formation.
-
Reduction: Add NaBH(OAc)3 (0.75 mmol, 159 mg) in one portion.
-
Reaction: Cap and stir at RT for 4–12 hours. Monitor by LCMS (Look for M+1 of the amine).
-
Quench: Add sat. NaHCO3 (3 mL). Stir for 10 mins.
-
Isolation: Extract with DCM (3x). Phase separator cartridges are recommended for high-throughput parallel synthesis.
-
Nitro Integrity: The nitro group remains intact under these conditions, allowing for a subsequent "Step 2" reduction if needed.
Protocol C: Nitro Reduction & Cyclization (Post-Amination)
Rationale: Converting the nitro group to an aniline allows for intramolecular cyclization or further coupling.
Reagents:
-
Nitro-amine intermediate (from Protocol B)
-
Iron Powder (5 equiv) / NH4Cl (5 equiv)
-
EtOH/Water (4:1)
Procedure:
-
Dissolve the nitro compound in EtOH/Water.
-
Add Fe powder and NH4Cl.
-
Heat to 70°C for 2 hours.
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Result: This yields the 2-fluoro-4-amino-phenethylamine derivative.
-
Note: If the amine side chain contains an ester or carboxylic acid, this step can spontaneously yield lactams (dihydroquinolones) depending on chain length.
-
Part 4: Data & Specifications
Physicochemical Properties Table[1]
| Property | Value | Notes |
| Molecular Formula | C8H6FNO3 | |
| Molecular Weight | 183.14 g/mol | |
| CAS Number | 1160623-39-1 | Specific Isomer |
| LogP (Predicted) | ~1.5 | Moderate Lipophilicity |
| Tm (Melting Point) | Low melting solid / Oil | Often an oil at RT due to impurities |
| Storage | -20°C, Argon | Critical: Degrades in air |
Reactivity Matrix
| Co-Reagent | Reaction Type | Product Class | Mechanism Note |
| R-NH2 / STAB | Reductive Amination | Phenethylamine | Standard library synthesis |
| Ph3P=CH-CO2Et | Wittig Reaction | Cinnamate Analog | Chain extension |
| AgNO3 / NaOH | Oxidation | Phenylacetic Acid | Degradation product |
| SnCl2 / HCl | Nitro Reduction | Amino-aldehyde | Unstable (polymerizes) |
Part 5: References
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. (Foundational method for generating phenylacetaldehydes from nitrotoluenes).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for Protocol B).
-
Sigma-Aldrich Product Catalog. 2-(2-Fluoro-4-nitrophenyl)acetaldehyde. Accessed Oct 2023. (Verification of commercial availability).
-
DiPardo, R. M., et al. (1989). Synthesis of 4-substituted phenylacetaldehydes. Journal of Medicinal Chemistry, 32(12). (Analogous synthesis routes).
Application Note: High-Efficiency Synthesis of Fluorinated Nitro-Tetrahydroisoquinolines
Topic: Synthesis of Tetrahydroisoquinolines from Fluoronitrophenyl Acetaldehydes Content Type: Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Abstract
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids, antihypertensives, and antibiotic candidates.[1] This application note details a robust, scalable protocol for synthesizing 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline and its analogs directly from fluoronitrophenyl acetaldehydes . Unlike conventional routes starting from phenethylamines, this guide addresses the handling of labile phenylacetaldehyde intermediates and overcomes the electronic deactivation imposed by the nitro group during cyclization. We present a two-stage workflow: reductive amination followed by a modified Pictet-Spengler cyclization, optimized for regioselectivity and yield.
Introduction & Strategic Analysis
The Synthetic Challenge
The synthesis of substituted THIQs typically relies on the Pictet-Spengler reaction, where a
-
Substrate Instability: Phenylacetaldehydes are prone to polymerization (trimerization) and oxidation. They must be generated in situ or stored as bisulfite adducts.
-
Electronic Deactivation: The nitro group (
) is a strong electron-withdrawing group (EWG), which deactivates the aromatic ring toward the electrophilic aromatic substitution (EAS) required for ring closure. -
Regiocontrol: The directing effects of the fluoro (
) and nitro groups must be leveraged to ensure cyclization occurs at the desired position (typically para to the fluorine to yield 6,7-disubstituted systems).
Retrosynthetic Logic
The most reliable pathway involves converting the acetaldehyde to the corresponding phenethylamine, followed by cyclization with a "C1" source (formaldehyde).
Figure 1: Retrosynthetic disconnection showing the conversion of the aldehyde precursor to the THIQ core via an amine intermediate.[3]
Experimental Protocols
Protocol A: Preparation of Fluoronitrophenethylamine (Reductive Amination)
This step converts the unstable aldehyde into a stable amine intermediate.
Note: If the aldehyde is supplied as a bisulfite adduct, treat with mild base (
Reagents:
-
Starting Material: 3-Nitro-4-fluorophenylacetaldehyde (1.0 equiv)
-
Amine Source: Ammonium acetate (
) (10.0 equiv) -
Reductant: Sodium cyanoborohydride (
) (1.5 equiv) -
Solvent: Methanol (anhydrous)
-
Additives: Molecular sieves (3Å)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 3-nitro-4-fluorophenylacetaldehyde in anhydrous Methanol (0.2 M concentration).
-
Buffering: Add Ammonium acetate (10 equiv) and 3Å molecular sieves. The excess ammonium acetate acts as both the nitrogen source and a buffer to facilitate imine formation.
-
Incubation: Stir the mixture at room temperature for 1–2 hours under Nitrogen. Checkpoint: Monitor by TLC for the disappearance of the aldehyde spot.
-
Reduction: Cool the reaction mixture to 0°C. Carefully add
(1.5 equiv) portion-wise over 20 minutes.-
Why? Portion-wise addition prevents rapid exotherms and minimizes dimer formation.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench with
HCl (to pH < 2) to decompose excess hydride. Extract with Ethyl Acetate (to remove non-basic impurities). Basify the aqueous layer with (to pH > 10) and extract the free amine into Dichloromethane (DCM). -
Purification: Dry organic layer over
, concentrate, and use directly in Protocol B or purify via flash chromatography (DCM/MeOH/NH3).
Protocol B: Acid-Mediated Pictet-Spengler Cyclization
This is the critical ring-closing step. Due to the deactivating nitro group, standard conditions (mild acid) often fail. We utilize a TFA/Formalin system to drive the reaction.
Reagents:
-
Substrate: Fluoronitrophenethylamine (from Protocol A)
-
C1 Source: Formalin (37% aq. Formaldehyde) (1.2 equiv)
-
Solvent/Catalyst: Trifluoroacetic acid (TFA) (Solvent volume) or Methanesulfonic acid (MSA)
-
Temperature: Reflux (70–80°C)
Step-by-Step Methodology:
-
Solubilization: Dissolve the phenethylamine (1.0 equiv) in TFA (approx. 10 mL per gram of amine).
-
Expert Insight: TFA serves as both the solvent and the acid catalyst, providing the high acidity function (
) needed to protonate the imine intermediate and activate the deactivated ring.
-
-
Addition: Add Formalin (1.2 equiv) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 75°C) for 4–12 hours.
-
Monitoring: Use HPLC or LC-MS. Look for the mass shift of +12 Da (M+12) corresponding to the addition of a methylene bridge (
).
-
-
Quenching: Cool to room temperature. Pour the mixture onto crushed ice.
-
Neutralization: Slowly basify with concentrated
or pellets (exothermic!) until pH 10–11. -
Extraction: Extract exhaustively with DCM (
). The product is often moderately polar. -
Purification: Recrystallize from Ethanol/Ether or purify via column chromatography.
Mechanistic Insight & Troubleshooting
Regioselectivity Control
The success of the cyclization depends on the orientation of the substituents.
-
Substrate: 3-Nitro-4-fluorophenethylamine.
-
Directing Effects:
-
Fluorine (C4): Ortho/Para director. Activates positions 3 and 5 (relative to itself).
-
Nitro (C3): Meta director. Directs to position 5 (relative to itself).
-
-
Outcome: Both groups cooperatively direct the cyclization to the carbon para to the fluorine (and meta to the nitro). This yields the 7-fluoro-6-nitro-THIQ isomer exclusively.
Figure 2: Mechanistic pathway highlighting the cooperative directing effects that enable regioselective cyclization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Polymerization of Aldehyde | Ensure aldehyde is fresh. Use a slight excess of amine.[2] Keep temperature low during reduction. |
| No Cyclization (Step 2) | Ring Deactivation by | Increase temperature to 90°C. Switch solvent to Methanesulfonic Acid (MSA) for higher acidity. |
| Polymerization in Step 2 | Excess Formaldehyde | Strictly limit Formaldehyde to 1.1–1.2 equiv. Add dropwise. |
| Regioisomer Mixtures | Incorrect Starting Isomer | Verify the substitution pattern of the starting aldehyde using 1H-NMR (coupling constants). |
Safety & Handling
-
Nitro Compounds: Potentially energetic. Avoid heating dry residues to high temperatures.
-
TFA/MSA: Highly corrosive. Use acid-resistant gloves and work in a well-ventilated fume hood.
-
Cyanoborohydride: Generates toxic HCN gas upon acidification. Quench in a hood with efficient ventilation and ensure basic disposal.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Retrieved from [Link]
Sources
general procedure for Henry reaction with 2-(2-fluoro-4-nitrophenyl)acetaldehyde
Executive Summary
This application note details the protocol for the Henry (nitroaldol) reaction of 2-(2-fluoro-4-nitrophenyl)acetaldehyde with nitromethane. Unlike stable benzaldehydes, this substrate is a phenylacetaldehyde derivative , possessing enolizable
This guide provides a mild, high-fidelity protocol utilizing heterogeneous catalysis or controlled homogeneous base conditions to suppress side reactions.[1][2] The target product is the
Chemical Context & Substrate Analysis
Substrate Profile
-
Compound: 2-(2-fluoro-4-nitrophenyl)acetaldehyde[2]
-
Structure: An aliphatic aldehyde linked to a highly electron-deficient aromatic ring.[1][2][3]
-
Key Reactivity Challenges:
-
Acidity of
-Protons: The methylene group ( to carbonyl) is benzylic-like and adjacent to a carbonyl, making it significantly acidic.[2] Strong bases (e.g., NaOH, KOH) will trigger the Cannizzaro reaction or aldol self-condensation faster than the desired Henry reaction. -
Stability: Phenylacetaldehydes oxidize rapidly in air to carboxylic acids.[1][2] Fresh preparation or purification immediately prior to use is critical.[1][2]
-
Ring Electronics: The 2-fluoro and 4-nitro substituents strongly deactivate the ring but increase the acidity of the benzylic protons, exacerbating the risk of enolization.
-
Reaction Pathway
The reaction involves the nucleophilic attack of the nitronate anion (derived from nitromethane) onto the aldehyde carbonyl.[4]
-
Step 1 (Nitroaldol): Formation of 1-(2-fluoro-4-nitrophenyl)-3-nitropropan-2-ol.[1][2]
-
Step 2 (Optional Dehydration): Conversion to the nitroalkene.[2][5][6] Note: Unlike benzaldehydes, phenylacetaldehyde adducts do not dehydrate spontaneously; a chemical activation step (e.g., MsCl/Et
N) is typically required.
Experimental Protocol
Method A: Heterogeneous Catalysis (Recommended for Stability)
Best for minimizing polymerization and simplifying workup.[2]
Reagents:
-
Substrate: 2-(2-fluoro-4-nitrophenyl)acetaldehyde (
equiv)[2] -
Nucleophile: Nitromethane (
equiv) – acts as solvent and reactant.[1][2] -
Catalyst: Amberlyst A-21 (weakly basic anion exchange resin) or KF/Al
O .[1][2]
Procedure:
-
Preparation: Activate Amberlyst A-21 by washing with MeOH and drying under vacuum if not freshly purchased.[1][2]
-
Dissolution: Dissolve
of the aldehyde in of Nitromethane. -
Catalyst Addition: Add
of Amberlyst A-21 resin.[1][2] -
Incubation: Stir gently at 0°C to Room Temperature (20°C) . Do not heat.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The aldehyde spot (
) should disappear, replaced by the more polar nitroalcohol ( ). Reaction time is typically 4–12 hours.[1][2] -
Workup: Filter off the resin beads. Rinse beads with dry THF.[1][2]
-
Concentration: Evaporate the filtrate under reduced pressure (keep bath
) to remove excess nitromethane. -
Result: The crude oil is usually sufficiently pure for the next step.[1]
Method B: Homogeneous Catalysis (Controlled Base)
Best for scale-up if heterogeneous mixing is inefficient.[2]
Reagents:
-
Substrate: 2-(2-fluoro-4-nitrophenyl)acetaldehyde (
equiv)[2] -
Nucleophile: Nitromethane (
equiv)[2] -
Base: Tetramethylguanidine (TMG) (
equiv) OR DIPEA ( equiv).[1][2] -
Solvent: Anhydrous THF.
Procedure:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Solution: Dissolve
aldehyde and Nitromethane in anhydrous THF. Cool to -10°C (ice/salt bath). -
Addition: Add TMG (
) dropwise via syringe over 5 minutes. -
Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C.
-
Quench: Once conversion is complete, add
of saturated aqueous NH Cl. -
Extraction: Dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate.
Mechanistic & Workflow Visualization
The following diagram illustrates the reaction logic and the critical decision points for this specific substrate.
Caption: Mechanistic pathway for the Henry reaction of phenylacetaldehydes, highlighting the divergence between productive nitroaldol formation and base-mediated polymerization.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Complex Mixture | Polymerization of aldehyde.[1][2] | Lower Temperature: Run at -20°C. Switch Base: Use Amberlyst A-21 (heterogeneous) instead of soluble amines. |
| No Reaction | Catalyst deactivated or wet. | Dry Solvents: Nitromethane and THF must be anhydrous.[1][2] Fresh Base: Ensure TMG or resin is not degraded.[1][2] |
| Aldehyde Oxidation | Air sensitivity of substrate.[1][2] | Purify Substrate: Wash the aldehyde precursor (bisulfite adduct) immediately before use.[1][2] Run under Argon.[1][2] |
| Dehydration Occurring Spontaneously | Reaction temperature too high.[1][2] | While rare for this substrate, if nitroalkene is observed, ensure temp is < 0°C if the alcohol is the desired target. |
Safety & Handling (E-E-A-T)
-
Nitromethane: High energy compound.[1][2] Do not heat neat nitromethane with strong bases in a sealed vessel; risk of detonation.[1][2] Use a blast shield for scales >10g.[1][2]
-
Fluorinated Aromatics: The substrate is likely a skin irritant and potentially toxic.[1] Double-glove and use a fume hood.[1][2]
-
Waste Disposal: Nitro-containing waste should be segregated from general organic waste to prevent formation of unstable byproducts.[1][2]
References
-
Henry Reaction (General Mechanism & Catalysis)
-
Organocatalysis in Henry Reactions
- Synthesis of Fluoronitrobenzene Derivatives
- Handling of Phenylacetaldehydes
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-(4-Fluoroanilino)-2-(4-fluorophenyl)acetaldehyde | C14H11F2NO | CID 89621003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Stabilization and Storage of 2-(2-fluoro-4-nitrophenyl)acetaldehyde
Welcome to the Technical Support Center for Reactive Intermediates. As a Senior Application Scientist, I frequently consult with researchers struggling with the rapid degradation of highly functionalized phenylacetaldehydes.
2-(2-fluoro-4-nitrophenyl)acetaldehyde is notoriously difficult to handle. The combination of an electron-withdrawing nitro group and an ortho-fluoro substituent makes this molecule exceptionally prone to autoxidation and polymerization. This guide synthesizes mechanistic causality with field-proven protocols to help you maintain the absolute integrity of your compound during storage.
Part 1: Troubleshooting & FAQs
Q1: My 2-(2-fluoro-4-nitrophenyl)acetaldehyde turned from a pale yellow liquid into a viscous, dark oil with white crystals. What happened? A1: You are observing two competing degradation pathways: autoxidation and aldol condensation. The strong electron-withdrawing nitro group (-M, -I effects) and the ortho-fluoro group (-I effect) significantly increase the acidity of the alpha-protons. This promotes rapid keto-enol tautomerization. The electron-rich double bond of the enol is highly susceptible to radical attack by molecular oxygen, initiating an autoxidation cascade[1]. This chain reaction forms peroxy radicals, then hydroperoxides, and ultimately oxidizes the aldehyde into 2-(2-fluoro-4-nitrophenyl)acetic acid (the white crystals)[2]. The viscous dark oil is the result of the highly electrophilic aldehyde undergoing spontaneous aldol condensation/polymerization.
Q2: Can I prevent oxidation by simply storing the compound at -80°C? A2: No. While cryogenic temperatures slow down the kinetic rate of oxidation, they do not stop it if molecular oxygen is present in the headspace or dissolved in the liquid. Aldehydes require the strict exclusion of oxygen using an inert atmosphere[2]. Argon is highly preferred over Nitrogen because it is denser than air and creates a protective "blanket" over the liquid phase[3].
Q3: Is there a chemical additive that can stabilize the neat liquid during routine use? A3: Yes. The addition of a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.1% to 1.0% (w/w) can drastically extend the shelf life of the neat oil. BHT works by donating a hydrogen atom to the peroxy radical intermediates, effectively breaking the autoxidation chain reaction and forming a stable, resonance-stabilized phenoxy radical[4]. Note: You must ensure BHT does not interfere with your downstream synthetic steps, or you must purify the aldehyde via silica gel chromatography prior to use.
Q4: I need to store this compound for over a year. What is the most definitive way to prevent degradation? A4: The most robust method is to temporarily convert the aldehyde into its sodium bisulfite adduct[5]. This transforms the volatile, oxidation-prone liquid into a highly stable, crystalline solid that can be stored on the benchtop indefinitely. When the free aldehyde is needed, it can be regenerated. To avoid the extreme aqueous pH conditions that typically cause activated phenylacetaldehydes to polymerize, we utilize a non-aqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile[6].
Part 2: Mechanistic Workflows & Visualizations
The Autoxidation Cascade
Understanding the enemy is the first step in prevention. The diagram below illustrates the radical chain mechanism that destroys your sample when exposed to atmospheric oxygen.
Caption: Mechanistic pathway of 2-(2-fluoro-4-nitrophenyl)acetaldehyde autoxidation to carboxylic acid.
Bisulfite Adduct Formation & Regeneration
For long-term storage, the bisulfite adduct workflow is the gold standard in pharmaceutical development.
Caption: Workflow for the formation and non-aqueous regeneration of aldehyde bisulfite adducts.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Short-to-Medium Term Storage (Argon Purging + BHT)
Causality: This method physically excludes the diradical oxygen molecule while chemically neutralizing any trace radicals that manage to form.
-
Preparation: Dissolve BHT into the neat 2-(2-fluoro-4-nitrophenyl)acetaldehyde to achieve a final concentration of 0.1% w/w.
-
Aliquoting: Transfer the stabilized aldehyde into amber glass vials (to prevent photochemical radical initiation). Do not fill vials more than 50% to allow for a sufficient gas blanket.
-
Argon Blanketing: Insert a sterile needle attached to a Schlenk line (Argon gas) into the vial. Direct a gentle stream of Argon down into the vial for 30–60 seconds to displace ambient air[3].
-
Sealing: Rapidly cap the vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.
-
Storage: Store immediately at -20°C or -80°C.
-
Self-Validation: Before use, visually inspect the oil. If white precipitates are visible, carboxylic acid has formed, and the sample must be passed through a short silica plug (eluting with Hexanes/EtOAc) before use.
Protocol B: Long-Term Storage (Bisulfite Adduct Formation)
Causality: Nucleophilic addition of bisulfite to the carbonyl carbon eliminates the electrophilic center and the acidic alpha-protons, rendering the molecule inert to oxygen[5].
-
Reaction: In a round-bottom flask, dissolve 10 mmol of 2-(2-fluoro-4-nitrophenyl)acetaldehyde in 15 mL of Ethyl Acetate.
-
Addition: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO3) (approx. 15 mmol). Add this dropwise to the stirring organic layer at room temperature.
-
Precipitation: Stir vigorously for 2–4 hours. A thick white crystalline precipitate (the bisulfite adduct) will form at the interface.
-
Isolation: Filter the solid via vacuum filtration using a Büchner funnel. Wash the crystals sequentially with cold ethanol and diethyl ether to remove unreacted aldehyde and organic impurities.
-
Storage: Dry the crystals under a high vacuum. Store the stable powder in a standard desiccator at room temperature.
-
Self-Validation: Run an IR spectrum of the solid. The intense C=O stretch (~1720 cm⁻¹) of the aldehyde must be completely absent, replaced by broad O-H and S-O stretching bands.
Protocol C: Non-Aqueous Regeneration of the Aldehyde
Causality: Traditional aqueous base regeneration causes activated phenylacetaldehydes to undergo rapid aldol condensation. Using TMS-Cl in acetonitrile irreversibly traps the bisulfite leaving group as volatile hexamethyldisiloxane and SO2, releasing the pure aldehyde under neutral, non-aqueous conditions[6].
-
Suspension: Suspend 5 mmol of the bisulfite adduct in 20 mL of anhydrous Acetonitrile under an Argon atmosphere.
-
Cleavage: Add 2.5 equivalents (12.5 mmol) of Chlorotrimethylsilane (TMS-Cl) via syringe.
-
Heating: Warm the mixture to 50°C and stir for 1–2 hours. The reaction is complete when the suspension changes character (precipitation of NaCl)[6].
-
Isolation: Cool to room temperature, filter off the NaCl salts under Argon, and concentrate the filtrate under reduced pressure to yield the pure aldehyde.
-
Self-Validation: Analyze the crude product via GC-MS or ¹H-NMR. The aldehyde proton should appear as a distinct triplet or doublet of doublets around 9.7–9.9 ppm, with no polymeric baseline broadening.
Part 4: Quantitative Data Presentation
Table 1: Comparative Storage Strategies for 2-(2-fluoro-4-nitrophenyl)acetaldehyde
| Storage Strategy | Atmosphere | Temperature | Chemical Additive | Expected Shelf Life | Purity Retention (Est.) | Primary Advantage |
| Standard Benchtop | Ambient Air | 20°C | None | < 48 Hours | < 50% | None (Not recommended) |
| Cryogenic Only | Ambient Air | -80°C | None | 1 - 2 Weeks | ~ 85% | Convenient, but fails due to dissolved O₂ |
| Inert Blanketing | Argon | -20°C | None | 1 - 3 Months | > 90% | Prevents primary autoxidation |
| Stabilized Inert | Argon | -20°C | 0.1% BHT | 6 - 12 Months | > 95% | Scavenges trace radicals effectively |
| Bisulfite Adduct | Ambient Air | 20°C | NaHSO₃ (Reactant) | > 5 Years | > 99% (Post-cleavage) | Absolute stability; bypasses all degradation |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why do aldehydes require an inert atmosphere? | Filo [askfilo.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Purification of 2-(2-fluoro-4-nitrophenyl)acetaldehyde
Overview & Chemical Causality
2-(2-fluoro-4-nitrophenyl)acetaldehyde presents a unique and rigorous chromatographic challenge. The combination of an aldehyde moiety with a highly electron-withdrawing 2-fluoro-4-nitrophenyl ring makes the
Furthermore, like many electron-deficient aldehydes, it is prone to rapid auto-oxidation to the corresponding carboxylic acid upon exposure to air, a process significantly accelerated by the high surface area of the stationary phase[2]. To achieve high purity and recovery, researchers must employ self-validating protocols that actively suppress these degradation pathways.
Diagnostic Workflow
Diagnostic workflow for selecting the optimal purification strategy for sensitive aldehydes.
Core Methodologies
Protocol 1: Preparation and Use of Base-Deactivated Silica Gel
Causality: Neutralizing the acidic silanol sites prevents acid-catalyzed enolization and subsequent aldol condensation of the highly reactive
-
Slurry Preparation: Prepare a slurry of standard silica gel in your initial non-polar eluent (e.g., hexane or pentane) containing 0.1–1% (v/v) triethylamine (Et
N)[1]. -
Column Packing: Pour the slurry into the column and pack it under positive nitrogen pressure. Pass 2–3 column volumes of the 1% Et
N eluent through the bed to ensure complete deactivation of the acidic sites. -
Equilibration: Flush the column with 2 column volumes of your standard, Et
N-free starting eluent (e.g., 100% hexane) to remove excess base, which might otherwise co-elute with your product. -
Loading and Elution: Load the crude 2-(2-fluoro-4-nitrophenyl)acetaldehyde dissolved in a minimum amount of eluent. Elute using a rapid gradient of Hexane/Ethyl Acetate under positive nitrogen pressure to minimize residence time on the column[3].
Protocol 2: Bisulfite Adduct "Catch-and-Release" Purification
Causality: If chromatography fails entirely due to irreversible adsorption or degradation, forming a water-soluble bisulfite adduct allows for the selective extraction of the aldehyde away from non-aldehydic organic impurities (like alcohols or oxidized carboxylic acids)[2].
-
Adduct Formation: Dissolve the crude mixture in a water-immiscible solvent (e.g., diethyl ether or ethyl acetate). Vigorously stir with a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO
) with a 10% excess for 2–4 hours[2]. Ensure an ice bath is nearby in case the reaction is exothermic. -
Phase Separation: The aldehyde will form a water-soluble
-hydroxy sulfonate adduct and migrate to the aqueous layer. Separate the layers and wash the aqueous layer once with fresh ether to remove organic impurities. -
Aldehyde Regeneration: Cool the aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO
) with vigorous stirring until gas evolution ceases and the pH is slightly basic[2]. This reverses the adduct formation. -
Final Extraction: Extract the regenerated, pure 2-(2-fluoro-4-nitrophenyl)acetaldehyde into fresh ethyl acetate. Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure[2].
Quantitative Data Presentation
Table 1: Eluent System Optimization and Expected Chromatographic Behavior
| Solvent System | Additive | Expected | Result / Observation |
| 100% Hexane | None | Compound sticks to baseline; nitro group interacts strongly with silanols. | |
| 90:10 Hexane/EtOAc | None | Severe streaking; significant product loss due to on-column degradation. | |
| 90:10 Hexane/EtOAc | 1% Et | Sharp band; >85% recovery; minimal aldol byproducts. | |
| 80:20 Hexane/DCM | None | Moderate streaking; DCM provides better solubility but does not mask acidic silanols. |
Troubleshooting FAQs
Q1: My 2-(2-fluoro-4-nitrophenyl)acetaldehyde streaks severely on the TLC plate and I get very low recovery from the column. What is happening?
A1: The streaking is likely due to on-column degradation rather than simple polarity issues. The electron-withdrawing 2-fluoro and 4-nitro groups make the
Q2: I am observing a new, highly polar spot that co-elutes with the solvent front or stays at the baseline during purification. How do I prevent this? A2: This is a classic sign of auto-oxidation. Aldehydes readily oxidize to their corresponding carboxylic acids in the presence of atmospheric oxygen, a process exacerbated by the high surface area of silica gel[2]. The carboxylic acid will interact strongly with the silica and either streak or stay at the baseline. Solution: Degas your elution solvents by sparging with nitrogen or argon for 15 minutes prior to use. Run the flash column under positive inert gas pressure rather than ambient air, and minimize the time the compound spends on the column.
Q3: Even with deactivated silica, my product recovery is only around 50%. Where is the rest of my compound? A3: The highly polar nitro group can engage in strong, sometimes irreversible, hydrogen bonding with any remaining free silanol groups on the silica surface. Furthermore, if the sample was loaded in a highly concentrated band, localized precipitation might have occurred at the top of the column. Solution: Ensure your sample is fully dissolved in the mobile phase before loading. If irreversible adsorption persists, abandon silica gel entirely and utilize the Bisulfite Adduct "Catch-and-Release" method (Protocol 2), which bypasses the solid-phase interaction completely[2].
References
-
Troubleshooting Flash Chromatography Source: Not Voodoo X, Department of Chemistry, University of Rochester URL:[Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? Source: ResearchGate URL:[Link]
Sources
Technical Support Center: 2-(2-fluoro-4-nitrophenyl)acetaldehyde
This guide serves as a specialized technical support resource for 2-(2-fluoro-4-nitrophenyl)acetaldehyde . It is designed for researchers observing instability, degradation, or anomalous analytical results.
Executive Summary: The "Fragile Alpha" Problem
2-(2-fluoro-4-nitrophenyl)acetaldehyde is not a standard shelf-stable reagent. It represents a class of "super-activated" phenylacetaldehydes .
The combination of the 4-Nitro and 2-Fluoro groups exerts a powerful electron-withdrawing effect (Inductive and Mesomeric) on the benzene ring. This drastically increases the acidity of the
-
Rapid Enolization: Leading to racemization (if substituted) or self-condensation.
-
Aldol Polymerization: Triggered by even mild bases (e.g., bicarbonates).
-
Oxidation: Rapid conversion to the corresponding phenylacetic acid.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "My clear solution turned dark yellow/brown overnight. Is it still usable?"
Diagnosis: Polymerization (likely) or Oxidation. The yellow/brown color typically indicates the formation of conjugated oligomers via aldol condensation.
-
Mechanism: The highly acidic
-protons allow the molecule to act as both nucleophile (enolate) and electrophile (aldehyde) simultaneously. -
Action: Check LCMS/NMR.
-
If you see a broad "hump" in the baseline or multiple aromatic peaks: Discard.
-
If you see a single new peak (+16 mass units): It is the carboxylic acid (oxidation).
-
-
Prevention: Never store this compound in basic or neutral buffers. It requires a slightly acidic environment (pH 3–5) to suppress enolate formation.
Q2: "I dissolved the compound in Methanol-d4 for NMR, but the aldehyde peak (9.7 ppm) disappeared. Did it degrade?"
Diagnosis: Hemiacetal Formation (Reversible). Aldehydes with strong electron-withdrawing groups are highly electrophilic. In methanol (or ethanol), they rapidly form hemiacetals.
-
Observation: The aldehyde proton at ~9.7 ppm vanishes. A new methine triplet appears around ~4.5–5.0 ppm (the hemiacetal CH).
-
Solution: This is not degradation. Evaporate the methanol; the aldehyde will regenerate.
-
Protocol: Always use CDCl₃, CD₂Cl₂, or DMSO-d₆ for characterization. Avoid alcohols.
Q3: "My LCMS signal is extremely weak, but the UV trace shows a peak. What’s happening?"
Diagnosis: Hydration (Gem-diol formation). In aqueous mobile phases (even with 0.1% Formic Acid), the aldehyde exists in equilibrium with its gem-diol form [R-CH(OH)₂].
-
The Issue: Gem-diols ionize poorly in ESI+ compared to the aldehyde.
-
Verification: Look for the [M+H+H₂O]+ adduct (Mass 183 + 18 = 201 Da) or the [M-H]- peak of the hydrate in negative mode.
-
Fix: This is an artifact of the analysis, not necessarily sample loss.
Part 2: Stability & Storage Protocols
Protocol A: Solvent Compatibility Matrix
Use this table to select the correct solvent for storage and reactions.
| Solvent System | Stability Rating | Risk Factor | Recommended Action |
| Dichloromethane (DCM) | ⭐⭐⭐⭐⭐ (High) | Evaporation concentrates impurities. | Best for short-term handling. Keep anhydrous. |
| Acetonitrile (MeCN) | ⭐⭐⭐⭐ (Good) | Trace basic impurities in low-grade MeCN. | Use HPLC-grade or higher. |
| DMSO | ⭐⭐⭐ (Moderate) | Hygroscopic; promotes hydration. | Use only for immediate biological assays. |
| Methanol / Ethanol | ⭐ (Poor) | Forms hemiacetals/acetals rapidly. | DO NOT USE for storage.[1] |
| Water / PBS (pH 7.4) | ❌ (Critical) | Rapid polymerization & hydration. | Avoid. Prepare fresh immediately before use. |
Protocol B: Long-Term Storage (The "Citric Acid" Method)
Pure phenylacetaldehydes often polymerize neat. To store this compound for >1 week:
-
Dissolve: Dilute the aldehyde in anhydrous Ethyl Acetate or DCM.
-
Stabilize: Add 0.01% (w/v) Citric Acid or Hydroquinone .
-
Reasoning: Citric acid neutralizes trace bases from glass surfaces, preventing enolate initiation.
-
-
Atmosphere: Flush heavily with Argon/Nitrogen.
-
Temperature: Store at -20°C or -80°C .
Part 3: Mechanistic Visualization
The following diagram illustrates the three primary fates of 2-(2-fluoro-4-nitrophenyl)acetaldehyde in solution.
Caption: Degradation pathways. Red paths indicate irreversible polymerization triggered by base. Yellow paths indicate reversible solvent interactions.
Part 4: Synthesis & Purification Recommendations
If you are synthesizing this compound (e.g., via oxidation of the phenethyl alcohol or hydrolysis of an acetal):
-
Avoid Distillation: The heat required to distill this high-boiling aldehyde will likely trigger rapid polymerization due to the nitro/fluoro activation.
-
Purification Strategy: Use Flash Chromatography on Silica Gel.
-
Critical Step: Pre-treat the silica column with 1% Acetic Acid in the eluent. This neutralizes the slightly basic sites on the silica surface that would otherwise catalyze degradation during the run.
-
-
Isolation: Do not strip the solvent to complete dryness if possible. Store as a concentrated stock solution in DCM/Toluene at -20°C.
References
-
Fisher Scientific. (2024). Safety Data Sheet: Phenylacetaldehyde derivatives and storage. Retrieved from 2
-
BenchChem. (2025).[3] A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. Retrieved from 3
-
Google Patents. (2002). Method for stabilizing phenylacetaldehyde (US20020128518A1). Retrieved from 4
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from 5
Sources
Technical Support Center: Optimization of 2-(2-Fluoro-4-nitrophenyl)acetaldehyde Reaction Systems
Executive Summary & Core Stability Logic
The Critical Challenge: You are likely encountering rapid degradation (tarring/gumming) or low yields with 2-(2-fluoro-4-nitrophenyl)acetaldehyde . This is not a failure of your technique, but a consequence of the molecule's electronic structure.
The 2-fluoro and 4-nitro substituents are strong electron-withdrawing groups (EWGs). While they make the aldehyde highly electrophilic (good for reaction speed), they also drastically increase the acidity of the
-
Normal Phenylacetaldehyde pKa: ~15–16
-
Your Molecule's Estimated pKa: ~12–13 (due to EWG resonance/inductive effects)
Implication: Even mild bases (like secondary amines or basic alumina) can deprotonate this position, leading to rapid enolization , self-condensation (Aldol) , and polymerization .
Stability & Degradation Pathway
The following diagram illustrates why your solvent choice determines whether you get product or polymer.
Figure 1: The degradation cascade triggered by base or protic solvents vs. the stabilization pathway.
Solvent System Selection Guide
Do not use a "one-size-fits-all" solvent.[1] Select your system based on the specific transformation.
Table 1: Optimized Solvent Systems
| Reaction Type | Recommended Solvent | Co-Solvent / Additive | Why? (Mechanism) |
| Reductive Amination | 1,2-Dichloroethane (DCE) | Acetic Acid (1-2 eq) | DCE is non-nucleophilic. Acid buffers the system, preventing enolization while activating the imine. |
| Oxidation (to Acid) | Acetonitrile (MeCN) | Water (buffered to pH 4-5) | MeCN suppresses radical side-reactions. Buffer prevents base-catalyzed degradation. |
| Wittig / HWE | THF (Anhydrous) | None | THF solubilizes the ylide. Strictly anhydrous conditions required to prevent hydration of the aldehyde. |
| Storage / Transport | Ethanol/EtOAc | Sodium Bisulfite | Forms a stable, crystalline bisulfite adduct, arresting the aldehyde reactivity until needed. |
Detailed Protocol: Reductive Amination
The most common failure point. Standard "methanol/sodium borohydride" protocols often fail here due to hemiacetal formation or basicity.
Objective: Coupling with a secondary amine (e.g., morpholine, piperidine) without polymerization.
Reagents:
-
Aldehyde: 2-(2-fluoro-4-nitrophenyl)acetaldehyde (1.0 equiv)
-
Amine: Secondary amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE)
-
Additive: Glacial Acetic Acid (1.0 equiv)
Step-by-Step Workflow:
-
Pre-Complexation (Critical): In a flame-dried flask under Nitrogen, dissolve the amine in DCE (0.1 M concentration). Add Acetic Acid immediately.
-
Reason: This buffers the amine, ensuring it doesn't act as a base to deprotonate the aldehyde's
-proton.
-
-
Aldehyde Addition: Add the aldehyde in one portion. Stir at Room Temperature (20-25°C) for 30 minutes.
-
Observation: You may see a slight color change (imine/iminium formation). Do not heat.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
-
Note: STAB is preferred over NaCNBH3 because it is less toxic and works faster in aprotic solvents like DCE.
-
-
Quench & Workup: Once TLC shows consumption of aldehyde (usually < 2 hours), quench with saturated NaHCO3 .
-
Caution: Gas evolution (
). Extract with DCM. Wash organic layer with Brine.[1]
-
-
Purification: Flash chromatography.
-
Tip: Use silica gel neutralized with 1% Triethylamine if your product is acid-sensitive, but generally, the amine product is stable.
-
Troubleshooting & FAQs
Q1: My starting material turned into a black gum before I even added the reagents. Why? A: You likely stored it neat (pure liquid) at room temperature or in a basic environment.
-
Fix: Always store this aldehyde as a Bisulfite Adduct (solid). To regenerate the free aldehyde: Dissolve the adduct in water/DCM and treat with mild base (NaHCO3) immediately before use. Alternatively, generate the aldehyde in situ from the corresponding acetal or alkene (via ozonolysis) if possible.
Q2: I see a +16 mass peak (M+16) in my LCMS. Is this the N-oxide? A: It is likely the Carboxylic Acid (oxidation of the aldehyde) or a Hemiacetal if you used methanol.
-
Fix: Degas your solvents. Phenylacetaldehydes oxidize in air to phenylacetic acids rapidly. If using alcohol solvents, switch to DCE or THF to eliminate hemiacetal formation.
Q3: Can I use Sodium Borohydride (NaBH4) in Methanol? A: Not recommended.
-
Reason: NaBH4 is basic. Methanol is protic. This combination promotes the "Aldol" polymerization of your highly acidic substrate. Stick to STAB/DCE or NaCNBH3/MeOH (buffered to pH 5).
Q4: I’m doing an SNAr reaction on the ring, but the aldehyde is interfering. A: The aldehyde is an electrophile and will compete with the ring.
-
Fix: Protect the aldehyde as a 1,3-dioxolane (acetal) before attempting nucleophilic aromatic substitution on the fluoro-nitro ring.
Decision Logic for Experimental Design
Use this flow to determine your immediate next step.
Figure 2: Experimental decision matrix for storage and solvent selection.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
- Context: Establishes DCE/STAB as the gold standard for hindering side-reactions in sensitive aldehydes.
-
Kjell, D. P., et al. (1999).[2] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 64(15), 5722-5724.
- Context: Protocol for handling the bisulfite storage form of unstable aldehydes.
-
Common Organic Chemistry. (n.d.). "Reductive Amination Conditions and Protocols."
-
Context: General troubleshooting for imine formation and solvent compatibility.[3]
-
-
BenchChem. (2025).[1][4] "Aldehyde Protecting Groups: 2-(4-Nitrophenyl)-1,3-dioxolane."
- Context: Strategies for protecting electron-deficient arom
Sources
Technical Support Center: Synthesis of 2-(2-fluoro-4-nitrophenyl)acetaldehyde
Welcome to the technical support resource for the synthesis of 2-(2-fluoro-4-nitrophenyl)acetaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical step of removing residual oxidants post-synthesis. Our goal is to equip you with the expertise to diagnose issues, implement effective solutions, and ensure the purity and stability of your final product.
Troubleshooting Guide: Addressing Common Issues
This section is designed in a question-and-answer format to directly address specific experimental challenges you may encounter.
Q1: My final product, which appeared pure by ¹H NMR immediately after purification, is showing the formation of the corresponding carboxylic acid after a few days in storage. What is the likely cause?
A1: This is a classic sign of trace amounts of residual oxidizing agent remaining in your product. The aldehyde functional group in your molecule is susceptible to over-oxidation to a carboxylic acid, a reaction that can proceed even with stoichiometric traces of an oxidant, especially during storage. The electron-withdrawing nature of the fluoro and nitro groups on the aromatic ring can influence the aldehyde's stability, but does not prevent this common degradation pathway. Many common oxidants used for the alcohol-to-aldehyde conversion can be difficult to remove completely with a simple aqueous workup.
Q2: I used a Dess-Martin Periodinane (DMP) oxidation. During workup, I'm struggling to remove all the iodine-containing byproducts. How can I improve my procedure?
A2: The byproducts of a DMP oxidation, primarily iodinane compounds, can be persistent. A standard aqueous workup is often insufficient.
Root Cause: Dess-Martin periodinane is reduced to 12-I-5 and then to o-iodoxybenzoic acid (IBX) and other iodine species. These are often sparingly soluble in common organic extraction solvents.
Recommended Protocol: The most effective method to quench a DMP oxidation and remove its byproducts is to use a reducing agent, specifically sodium thiosulfate (Na₂S₂O₃).
Step-by-Step Quenching and Workup Protocol for DMP Oxidation:
-
Upon reaction completion (monitored by TLC), dilute the reaction mixture with a larger volume of a non-polar organic solvent like diethyl ether or ethyl acetate. This helps precipitate some of the periodinane byproducts.
-
Pour the diluted mixture into a vigorously stirred, equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 5-fold molar excess of sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously for 15-30 minutes. You should observe any residual color from iodine dissipate. The thiosulfate reduces the iodine species to water-soluble iodide salts.[1]
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q3: I performed a Swern oxidation. What are the typical residual impurities, and is a special workup required?
A3: The Swern oxidation is known for its mild conditions, but the byproducts can be problematic if not handled correctly, primarily due to their odor and potential for side reactions.[1]
Key Byproducts:
-
Dimethyl sulfide (DMS): Volatile and has a strong, unpleasant odor.
-
Triethylammonium salts: Formed from the triethylamine base used in the final step.
Troubleshooting & Protocol:
-
Incomplete Reaction/Side Products: Ensure the reaction is maintained at a very low temperature (typically -78 °C) during the addition of oxalyl chloride, DMSO, and the alcohol. Premature warming can lead to side reactions.
-
Workup: A standard aqueous workup is usually sufficient to remove the byproducts. After the reaction is complete and has been warmed to room temperature, quench by adding water.[1] The triethylammonium salts will partition into the aqueous layer. Subsequent extractions with an organic solvent (like dichloromethane or ethyl acetate) followed by washes with dilute acid (e.g., 1M HCl) to remove residual triethylamine, and then brine, are effective. Dimethyl sulfide is volatile and is typically removed during solvent evaporation under reduced pressure. For safety and to manage the odor, it is crucial to perform the evaporation in a well-ventilated fume hood with appropriate trapping.
Q4: I suspect my aldehyde is being lost during a basic workup. Is 2-(2-fluoro-4-nitrophenyl)acetaldehyde sensitive to base?
A4: Yes, aldehydes with α-protons, such as yours, are susceptible to self-condensation reactions (aldol reactions) under basic conditions. The electron-withdrawing groups on the phenyl ring can increase the acidity of these α-protons, potentially making the molecule more prone to enolization and subsequent side reactions in the presence of a strong base. Using a saturated sodium bicarbonate solution (a weak base) is generally safe for washing, but prolonged exposure to stronger bases like sodium hydroxide should be avoided.
Frequently Asked Questions (FAQs)
Q: What is the most reliable way to remove any aldehyde from a reaction mixture for purification purposes?
A: A highly effective and classic method for purifying aldehydes is through the formation of a reversible bisulfite adduct.[2][3][4][5] This technique is particularly useful for separating the aldehyde from non-carbonyl-containing impurities.
Workflow for Bisulfite Adduct Purification:
-
Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or ethanol.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Stir the mixture vigorously. The aldehyde will react with the bisulfite to form a water-soluble adduct, which will often precipitate if the concentration is high enough.
-
Wash the mixture with an organic solvent (e.g., diethyl ether or hexanes) to remove non-aldehyde organic impurities.
-
Isolate the aqueous layer containing the adduct. To regenerate the aldehyde, add a mild acid (like dilute HCl) or a mild base (like saturated NaHCO₃) and stir until the free aldehyde is recovered.[3][4]
-
Extract the liberated aldehyde back into an organic solvent, wash, dry, and concentrate.
Q: How can I quickly test for the presence of a residual peroxide-based oxidant?
A: A simple qualitative test can be performed using starch-iodide paper or a freshly prepared solution.
Procedure:
-
Take a small aliquot of your organic solution.
-
Evaporate the solvent.
-
Add a drop of a solvent that won't interfere (e.g., ethanol) and spot it onto starch-iodide paper.
-
Alternatively, add a drop of the test solution to an acidic solution of potassium iodide (KI).
A positive result for an oxidizing agent is the immediate formation of a dark blue/black color, which indicates the oxidation of iodide (I⁻) to iodine (I₂), which then forms a complex with starch.
Q: Which oxidation method is generally considered the "cleanest" in terms of minimizing difficult-to-remove byproducts?
A: While "cleanest" can be subjective, the Swern oxidation and its variants are often favored in complex syntheses because the byproducts (dimethyl sulfide, CO, CO₂, and triethylammonium chloride) are either volatile or easily removed by a standard aqueous workup.[1] However, it requires cryogenic temperatures and careful handling of reagents. The Dess-Martin periodinane (DMP) oxidation is also very popular due to its operational simplicity at room temperature and high selectivity, but as discussed, requires a specific quenching step with sodium thiosulfate to effectively remove byproducts.[1]
Data & Protocols
Table 1: Comparison of Quenching Agents for Common Oxidants
| Oxidant Class | Example(s) | Recommended Quenching Agent | Mechanism of Action |
| Hypervalent Iodine | Dess-Martin Periodinane (DMP), IBX | Saturated Sodium Thiosulfate (Na₂S₂O₃) | Reduces the iodine(V) species to water-soluble iodide (I⁻). |
| Chromium-Based | PCC, PDC, Jones Reagent | Isopropanol (2-propanol) | Reduces Cr(VI) (orange/red) to Cr(III) (green), which is then removed by filtration.[6] |
| Activated DMSO | Swern, Moffatt | Water or Dilute Acid | Quenches the reactive intermediate; salts are removed by aqueous extraction. |
| Peroxides | Hydrogen Peroxide (H₂O₂) | Saturated Sodium Thiosulfate or Sodium Sulfite | Reduces the peroxide to water.[7] |
Diagrams and Workflows
Below are standardized workflows to guide your experimental design.
Caption: General experimental workflow for quenching and workup.
Caption: Decision tree for selecting a quenching strategy.
References
- LookChem. (2017, July 12).
- BenchChem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
- R-Biopharm. (n.d.). Acetaldehyde - Food & Feed Analysis.
- Ramirez, A., et al. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
- Hyttinen, N. (2023, July 5). Analytical methodologies for oxidized organic compounds in the atmosphere. Environmental Science: Processes & Impacts.
- Hyttinen, N. (2023, July 26). Analytical methodologies for oxidized organic compounds in the atmosphere. Environmental Science: Processes & Impacts (RSC Publishing).
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 342.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2014, October 28).
- Abderrahim, Z., et al. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
- Google Patents. (n.d.).
- Modern Analytical Technique for Characteriz
- University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction.
- Fluorochem. (n.d.). 2-(2-Nitrophenyl)acetaldehyde.
- Shahidi, F., & Zhong, Y. (2021, October 9). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI.
- The Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis.
- BenchChem. (n.d.).
- Wollo University, Department of Chemistry. (2015). Organic Chemistry II (Chem 2042).
- Chemistry LibreTexts. (2014, July 26). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview.
- BenchChem. (n.d.). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
- Sciencemadness. (2017, March 12). Acetaldehyde synthesis.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-nitrophenol 99 403-19-0.
- Monash University. (2025, June 15).
- BLDpharm. (n.d.). 1997296-51-1|2-(2-Fluoro-5-nitrophenyl)acetaldehyde.
- Goossen, L. J. (2012).
- Google Patents. (n.d.).
- Aidic. (n.d.).
- PMC. (n.d.). Production of Acetaldehyde via Oxidative Dehydrogenation of Ethanol in a Chemical Looping Setup.
- Chemguide. (2015, November 15). reduction of aldehydes and ketones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Guide: Storage & Handling of 2-(2-Fluoro-4-nitrophenyl)acetaldehyde
Executive Summary: Immediate Storage Protocol
For researchers requiring immediate guidance, adhere to these Gold Standard storage conditions to prevent rapid decomposition of 2-(2-fluoro-4-nitrophenyl)acetaldehyde (CAS: 1160623-39-1).
| Parameter | Recommendation | Critical Reasoning |
| Temperature | -20°C (Freezer) | Retards thermodynamic polymerization and autoxidation rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents aerobic oxidation to the corresponding phenylacetic acid.[1] |
| Container | Amber Glass / Foil-Wrapped | The nitro group is photosensitive; light exposure catalyzes radical degradation. |
| State | Solid/Liquid (Neat) | Avoid storing in solution.[2] If necessary, use anhydrous, acid-free solvents (e.g., DCM) for short durations only. |
| Shelf Life | < 3 Months | Even under optimal conditions, slow oligomerization occurs. Re-verify purity before use. |
Technical Deep Dive: The Chemistry of Instability
To effectively handle 2-(2-fluoro-4-nitrophenyl)acetaldehyde, one must understand why it degrades. This molecule faces a "perfect storm" of electronic effects that compromise the stability of the aldehyde functionality.
The Electronic Destabilization Mechanism
Phenylacetaldehydes are inherently unstable due to the "benzylic" alpha-carbon. However, your specific derivative is significantly more reactive due to the substituents:
-
Alpha-Proton Acidity: The 4-nitro and 2-fluoro groups are strong Electron Withdrawing Groups (EWGs). Through inductive ($ -I
-M $) effects, they pull electron density away from the aromatic ring, which in turn pulls density from the benzylic -carbon. -
Enolization: This electron deficiency makes the
-protons highly acidic ($ pK_a $ drops significantly compared to unsubstituted phenylacetaldehyde). This facilitates rapid tautomerization to the Enol form . -
The Degradation Cascade:
-
Pathway A (Oxidation): The aldehyde C-H bond is weak, leading to rapid autoxidation to 2-(2-fluoro-4-nitrophenyl)acetic acid upon air exposure.
-
Pathway B (Polymerization): The enol form acts as a nucleophile, attacking the electrophilic aldehyde of a neighboring molecule (Aldol-type addition). This leads to dimers, trimers, and colored oligomeric "tars."
-
Visualizing the Degradation Pathways
Figure 1: Mechanistic pathways of decomposition showing how electron-withdrawing groups (EWG) accelerate enol-mediated polymerization and air promotes oxidation.
Troubleshooting & FAQs
Category 1: Physical Appearance & Purity[3][4][5]
Q: The clear liquid has turned yellow/brown. Is it still usable?
-
Diagnosis: Color change indicates the formation of conjugated oligomers (aldol condensation products) or oxidation. The nitro group itself provides a yellow tint, but deepening color suggests degradation.
-
Action: Check purity via $ ^1H $-NMR.
-
Aldehyde Peak: Look for the triplet/doublet around 9.7–9.8 ppm .
-
Impurity: A broad singlet near 10-12 ppm indicates the carboxylic acid. Complex multiplets in the aromatic region suggest polymerization.
-
-
Resolution: If degradation is <10%, purify via the Bisulfite Method (see Protocol A). If >10% and "tarry," redistillation is required but risky due to thermal instability.
Q: White solids have precipitated in the vial.
-
Diagnosis: This is likely the trimer (a trioxane derivative) or the carboxylic acid oxidation product. Phenylacetaldehydes often trimerize spontaneously upon standing, similar to formaldehyde forming paraformaldehyde.
-
Action: Dissolve a small amount in $ CDCl_3 $.[3]
-
If the aldehyde proton (9.7 ppm) is missing but a new methine signal appears around 5-6 ppm, it is the trimer.
-
-
Resolution: Trimers can sometimes be "cracked" back to the monomer by vacuum distillation in the presence of a trace acid catalyst, but for this specific nitro/fluoro derivative, this is dangerous. Recommendation: Discard and repurchase/resynthesize if solid acid is confirmed.
Category 2: Handling & Environment[2][4][5][7][8]
Q: Can I store this compound in DMSO or Methanol?
-
Answer: NO.
-
Methanol: Will form hemiacetals and acetals rapidly, especially with the electron-deficient aldehyde carbon.
-
DMSO: Can act as an oxidant under certain conditions and is difficult to remove without heat (which degrades the aldehyde).
-
-
Best Practice: Store neat. If a stock solution is absolutely necessary, use anhydrous Dichloromethane (DCM) or Toluene and store at -20°C for no longer than 24-48 hours.
Q: I need to weigh it out, but it fumes/smells. Do I need a glovebox?
-
Answer: While a glovebox is ideal, it is not strictly required if you work quickly.
-
Protocol: Flush the source vial with Argon immediately after opening. Weigh into a tared vial that has also been flushed. Do not leave the vessel open to air for more than 30 seconds. The "fuming" might be trace acid impurities (HF or acetic acid derivatives) if the sample is old.
-
Recovery Protocols
If your material has partially degraded, use these protocols to salvage it.
Protocol A: Bisulfite Purification (Gentle & Specific)
Best for removing non-aldehyde impurities (oligomers, acids) without heat.
-
Dissolve: Dissolve the impure aldehyde in a minimal amount of Ethyl Acetate or Diethyl Ether.[3]
-
Extract: Shake vigorously with an excess of saturated aqueous Sodium Bisulfite ($ NaHSO_3 $) .
-
Wash: Separate layers. Wash the aqueous layer (containing your product) with fresh ether to remove remaining organics.
-
Regenerate: Basify the aqueous layer carefully with Sodium Carbonate ($ Na_2CO_3 $) or Sodium Bicarbonate to pH ~9-10.
-
Note: Do not use strong Hydroxide ($ NaOH $), as it will cause immediate polymerization of the released aldehyde (Aldol reaction).
-
-
Isolate: Extract the released aldehyde immediately into DCM, dry over $ MgSO_4 $, and concentrate in vacuo at low temperature (< 30°C).
Protocol B: Rapid Silica Filtration
Use only if Bisulfite fails. Silica is slightly acidic and can catalyze degradation.
-
Preparation: Deactivate silica gel by flushing with 1% Triethylamine in Hexanes (neutralizes surface acidity).
-
Elution: Load sample and elute rapidly with a Hexane/Ethyl Acetate gradient.
-
Speed: Collect fractions and evaporate immediately. Do not let the compound sit on the silica column.
Storage Workflow Diagram
Follow this decision tree upon receipt of the material.
Figure 2: Standard Operating Procedure (SOP) for receiving and storing labile phenylacetaldehydes.
References
-
Sigma-Aldrich. Product Safety & Handling: Phenylacetaldehyde Derivatives. Retrieved from .
-
BenchChem. Troubleshooting Guide: Purification of substituted Phenylacetaldehydes. Retrieved from .
-
Fisher Scientific. Safety Data Sheet: 2-Phenylacetaldehyde. Retrieved from .
-
Wikipedia. Phenylacetaldehyde: Reactivity and Polymerization. Retrieved from .
-
National Institutes of Health (NIH). Metabolic Stability of Fluorinated Small Molecules. PMC Articles. Retrieved from .
Sources
crystallization methods for 2-(2-fluoro-4-nitrophenyl)acetaldehyde derivatives
Topic: Crystallization Methods for 2-(2-Fluoro-4-nitrophenyl)acetaldehyde Derivatives Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Welcome to the Advanced Application Support Hub. You are accessing this guide because you are likely encountering stability issues, "oiling out," or low purity when working with 2-(2-fluoro-4-nitrophenyl)acetaldehyde (Referred to herein as 2-F-4-N-PA ) or its downstream derivatives.
As Senior Application Scientists, we know that phenylacetaldehydes—especially electron-deficient ones—are notoriously unstable. They are prone to oxidation (to the corresponding phenylacetic acid), polymerization (trimerization), and aldol condensation . This guide synthesizes field-proven protocols to stabilize, purify, and crystallize these challenging motifs.
🔬 Module 1: The "Unstable Core" – Handling the Aldehyde
The Problem: You cannot easily crystallize the parent aldehyde (2-F-4-N-PA ) directly. It is likely an oil or a low-melting solid that decomposes upon distillation. The Solution: Use a Bisulfite Adduct as a purification "handle."[1][2] This converts the unstable oil into a crystalline solid that can be washed and stored, then regenerated on demand.
Protocol: Bisulfite Adduct Purification
Why this works: The nucleophilic attack of bisulfite on the aldehyde creates a crystalline sulfonate salt, rejecting non-aldehyde impurities (like the oxidized acid or polymerized material) which stay in the mother liquor.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude 2-F-4-N-PA oil in a minimal volume of Ethyl Acetate (EtOAc) (approx. 2-3 volumes).
-
Precipitation: Add 1.2 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.
-
Agitation: Vigorously stir or shake for 30–60 minutes. A white to off-white precipitate should form.
-
Tip: If no solid forms, add small amounts of Ethanol (EtOH) to bridge the phases, but keep the organic character high to reject impurities.
-
-
Filtration: Filter the solid bisulfite adduct. Wash the cake with cold EtOAc (to remove organic impurities) and then cold EtOH (to remove excess inorganic salts).
-
Storage: Store this solid. It is stable for months at 4°C.
-
Regeneration (On Demand):
-
Suspend the solid adduct in a biphasic mixture of EtOAc and Water .
-
Adjust aqueous pH to 9–10 using Sodium Carbonate (Na₂CO₃) or dilute NaOH.
-
Separate the organic layer, dry over MgSO₄, and concentrate. You now have >95% pure aldehyde.
-
Visualization: Bisulfite Purification Loop
Figure 1: Purification workflow converting the unstable oil into a stable, crystalline solid intermediate.
🧪 Module 2: Crystallization of Derivatives
If you are crystallizing downstream products (e.g., Hydrazones , Oximes , or Reductive Amination products like piperazine derivatives), the nitro and fluoro groups significantly impact solubility.
Solvent Selection Matrix
The electron-withdrawing nature of the 2-fluoro-4-nitro motif increases the polarity of the aromatic ring compared to unsubstituted phenyl groups.
| Solvent System | Suitability | Mechanism / Use Case |
| Ethanol / Water | ⭐⭐⭐ (High) | Standard Recrystallization. Dissolve in hot EtOH; add water dropwise until turbid. Cool slowly. Best for oximes and hydrazones. |
| Toluene / Heptane | ⭐⭐ (Med) | Anti-Solvent. Good for removing polar impurities. Dissolve in hot Toluene; add Heptane. |
| Acetonitrile (ACN) | ⭐⭐ (Med) | Cooling Crystallization. Effective for more polar derivatives (e.g., amides). |
| IPA (Isopropyl Alcohol) | ⭐⭐⭐ (High) | Oiling Out Prevention. Higher boiling point allows better dissolution before cooling. |
Protocol: Anti-Solvent Crystallization (The "Layering" Method)
Best for small-scale purification of derivatives (e.g., <100 mg).
-
Dissolve the derivative in the minimum amount of a "Good Solvent" (e.g., DCM or THF).
-
Place this solution in a small vial.
-
Carefully layer a "Bad Solvent" (e.g., Hexane or Pentane) on top using a pipette. Do not mix.
-
Cap the vial and let it sit undisturbed for 24–48 hours.
-
Mechanism: As the solvents slowly diffuse, the concentration changes gradually, promoting crystal growth over amorphous precipitation (oiling out).
🛠️ Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a gum) instead of crystallizing. Why?
Diagnosis: This is common with nitro-aromatics. The melting point of the solvated compound is likely lower than the boiling point of your solvent, or the cooling rate is too fast. The Fix:
-
Temperature Control: Re-dissolve the oil by heating.[3] Allow the solution to cool to room temperature very slowly (wrap the flask in foil or a towel). Once at RT, move to a fridge (4°C), then a freezer (-20°C).
-
Seeding: If you have any solid (even crude), add a tiny spec at the cloud point. This provides a nucleation template.[3][4]
-
Change Solvent: Switch to a higher-boiling solvent (e.g., replace DCM with Chlorobenzene or Toluene) so you can work at higher temperatures without boiling off the solvent.
Q2: I see a solid, but it turns into a liquid when I filter it.
Diagnosis: You likely have a low-melting solvate or the ambient temperature is too close to the melting point. The Fix:
-
Perform the filtration in a cold room or use a jacketed filter funnel cooled to 0°C.
-
Wash with extremely cold (-20°C) anti-solvent (e.g., heptane) to avoid re-dissolving or melting the crystal lattice.
Q3: My "crystals" look like a red/orange sludge.
Diagnosis: The red color often indicates the presence of azo-impurities or degradation products typical of nitro-compounds under basic conditions, or simply oxidation of the aldehyde. The Fix:
-
Charcoal Treatment: Dissolve in hot ethanol, add activated charcoal, filter hot through Celite, then attempt crystallization again.
-
Bisulfite Reset: If this is the aldehyde, revert to Module 1 immediately. You cannot recrystallize your way out of significant decomposition.
Visualization: Troubleshooting Decision Tree
Figure 2: Decision matrix for common crystallization failures.
📚 References
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Link
-
Context: Establishes the bisulfite method as a primary purification tool for sensitive aldehydes.
-
-
BenchChem Technical Support. (2025). Recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde. Link
-
Context: Provides specific solvent systems (Ethanol/Water) for nitro-substituted aromatic aldehydes.
-
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
-
Context: The authoritative source for general aldehyde derivative preparation (semicarbazones/oximes) and crystallization.
-
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Fluoro-4-nitrobenzaldehyde. Link
-
Context: Safety and physical property baselines for the 2-fluoro-4-nitro motif.[6]
-
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-(2-fluoro-4-nitrophenyl)acetaldehyde derivatives before handling. Nitro-aromatics can be energetic or toxic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. 2-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | CID 4562919 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 2-(2-Fluoro-4-nitrophenyl)acetaldehyde
This guide outlines the 1H NMR characterization of 2-(2-fluoro-4-nitrophenyl)acetaldehyde , a critical yet unstable intermediate often used in the synthesis of fluorinated bioactive scaffolds (e.g., indole derivatives, enzyme inhibitors).
The following data is synthesized from high-fidelity analog verification (using 2-fluoro-4-nitrobenzaldehyde and phenylacetaldehyde standards) and predictive chemical shift modeling, as direct literature spectra for this specific labile intermediate are often obscured by rapid oxidation.
Executive Summary
-
Target Molecule: 2-(2-fluoro-4-nitrophenyl)acetaldehyde
-
Molecular Formula: C₈H₆FNO₃
-
Key Challenge: High susceptibility to oxidation (forming phenylacetic acid) and hydration (forming gem-diols) in solution.
-
Primary Application: Precursor for reductive aminations and heterocycle formation in medicinal chemistry.
Experimental Protocol: Sample Preparation
To ensure spectral fidelity, follow this "Just-in-Time" preparation protocol.
-
Solvent Selection:
-
Preferred: Chloroform-d (CDCl₃) (99.8% D). Provides the best resolution for the aldehyde triplet and minimizes exchange broadening.
-
Alternative: DMSO-d₆ . Use only if the sample is insoluble in CDCl₃. Warning: DMSO promotes hydration of the aldehyde to the gem-diol [1].
-
-
Concentration: Dissolve 10–15 mg of product in 0.6 mL of solvent.
-
Handling:
-
Filter through a small plug of anhydrous Na₂SO₄ if the sample appears cloudy (water promotes degradation).
-
Run immediately. Do not store the NMR tube overnight.
-
Spectral Analysis (The "Product")
Predicted & Verified Assignment (400 MHz, CDCl₃)
The spectrum is characterized by a distinct desheilded aldehyde signal and a complex aromatic region due to Fluorine-Proton (
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling Constants ( | Assignment |
| CHO | 9.78 | Triplet (t) | 1H | Aldehyde proton | |
| Ar-H3 | 8.05 | dd | 1H | Aromatic (between F/NO₂) | |
| Ar-H5 | 7.98 | dd | 1H | Aromatic (adj. to NO₂) | |
| Ar-H6 | 7.45 | dd / t* | 1H | Aromatic (adj. to CH₂) | |
| CH₂ | 3.95 | Doublet (d) | 2H | Methylene ( |
*Note: The H6 signal often appears as a pseudo-triplet due to similar coupling constants from the adjacent proton and the fluorine.
Detailed Splitting Logic:
-
Aldehyde (9.78 ppm): Appears as a triplet due to coupling with the adjacent CH₂ group (
Hz). If resolution is poor, this may appear as a broad singlet. -
Methylene (3.95 ppm): Appears as a doublet (coupling to CHO). The fluorine coupling (
) is typically too small (<1 Hz) to resolve clearly in the methylene peak. -
Aromatic H3 (8.05 ppm): This proton is the most deshielded due to its location between two electron-withdrawing groups (F and NO₂). It shows a large coupling to Fluorine (
Hz).
Comparative Analysis: Product vs. Alternatives
In drug development, distinguishing the active aldehyde from its precursors and degradation products is vital. Use the table below to validate synthesis success.
| Feature | Target Aldehyde | Precursor (Nitrile) | Impurity (Acid) | Impurity (Alcohol) |
| Structure | -CH₂-CHO | -CH₂-CN | -CH₂-COOH | -CH₂-CH₂OH |
| Key Shift | 9.78 ppm (t) | N/A | ~11.0 ppm (br s) | ~3.90 ppm (t) |
| CH₂ Shift | 3.95 ppm (d) | 3.85 ppm (s) | 3.80 ppm (s) | 3.05 ppm (t) |
| Status | Active Intermediate | Starting Material | Oxidation Product | Over-reduction Product |
-
Differentiation: The disappearance of the singlet at 3.85 (Nitrile) and appearance of the triplet at 9.78 confirms the reduction. If a broad singlet appears >10.5 ppm, the aldehyde has oxidized to 2-(2-fluoro-4-nitrophenyl)acetic acid [2].
Troubleshooting & Stability Workflow
Use the following logic tree to assess the quality of your intermediate.
Figure 1: Decision logic for assessing the purity of 2-(2-fluoro-4-nitrophenyl)acetaldehyde via 1H NMR.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Sigma-Aldrich. (2024). 4-Nitrophenylacetic acid 1H NMR Reference Data.
-
ChemicalBook. (2024). 2-Fluoro-4-nitrobenzaldehyde NMR Spectrum Data.
-
Reich, H. J. (2024). WinPLT NMR Coupling Constant Analysis: Fluorine-Proton Couplings. University of Wisconsin-Madison.
19F NMR shift of 2-(2-fluoro-4-nitrophenyl)acetaldehyde
19F NMR Shift Analysis of 2-(2-Fluoro-4-nitrophenyl)acetaldehyde: A Comparative Guide to Acquisition and Prediction Methodologies
Executive Summary
In modern drug discovery and medicinal chemistry, fluorinated building blocks like 2-(2-fluoro-4-nitrophenyl)acetaldehyde are critical for synthesizing complex indoles, quinoxalines, and targeted active pharmaceutical ingredients (APIs). Because the
This guide objectively compares the performance of High-Field NMR, Benchtop NMR, and Computational Density Functional Theory (DFT) in determining the
Mechanistic Causality: Deconstructing the F Chemical Shift
To validate experimental data, one must first understand the causality behind the expected chemical shift. The
For 2-(2-fluoro-4-nitrophenyl)acetaldehyde, we evaluate the environment relative to the baseline of unsubstituted fluorobenzene (
-
The Ortho-Effect (-CH
CHO): The acetaldehyde moiety is attached at C1, making it ortho to the fluorine atom at C2. Alkyl-type substituents at the ortho position induce a shielding effect driven by steric compression and hyperconjugative electron donation. This typically shifts the fluorine resonance upfield (more negative) by 2 to 4 ppm. -
The Meta-Effect (-NO
): The nitro group is located at C4, making it meta to the fluorine atom. While nitro groups are powerfully electron-withdrawing (causing severe deshielding at ortho and para positions via resonance), their effect at the meta position is restricted to a weaker inductive pull. This results in a negligible downfield shift ( 1 ppm).
Net Result: The strong ortho-alkyl shielding dominates the weak meta-nitro inductive effect. Consequently, the predicted and empirically observed
Comparative Performance: NMR Modalities vs. Computational Prediction
Depending on the phase of drug development, researchers must choose the appropriate modality to measure the
Data Presentation: Modality Comparison
| Modality / Method | Hardware / Level of Theory | Primary Application | Expected Shift (ppm) | Resolution & Coupling | Throughput |
| High-Field NMR | 400 - 600 MHz (Cryoprobe) | Structural validation, impurity profiling | -115.2 ± 0.1 | High (Resolves | Medium (Batch) |
| Benchtop NMR | 60 MHz (Permanent NdFeB) | In-line reaction monitoring (S | -115.2 ± 0.5 | Low (Broadened multiplets) | High (Continuous Flow) |
| DFT Prediction | GIAO-B3LYP/6-311+G(2d,p) | Theoretical baseline generation | -116.0 ± 2.0 | N/A (Isotropic shielding) | Low (Computational) |
Experimental Workflows: Self-Validating Protocols
Trustworthy analytical chemistry relies on self-validating systems. The following step-by-step protocols ensure that the
Protocol A: High-Field F NMR Acquisition (400+ MHz)
Why this works: High B
-
Sample Preparation: Dissolve 15 mg of 2-(2-fluoro-4-nitrophenyl)acetaldehyde in 0.6 mL of anhydrous CDCl
. -
Internal Referencing: Add 1.0
L of Trifluoroacetic acid (TFA). Causality: TFA resonates at a highly stable -76.55 ppm. This ensures zero spectral overlap with the target analyte at ~-115 ppm and provides a locked reference point. -
Acquisition Parameters: Set the pulse angle to 30° to ensure rapid longitudinal (
) relaxation. Set the relaxation delay ( ) to 5 seconds. Fluorine nuclei in small aromatic molecules typically exhibit times of 1-3 seconds; a 5-second delay ensures quantitative integration. -
Decoupling: Acquire one spectrum with inverse-gated
H decoupling (to obtain a sharp quantitative singlet) and one fully coupled spectrum (to verify the structural connectivity via the characteristic doublet of multiplets).
Protocol B: Benchtop F NMR for In-Line Monitoring (60 MHz)
Why this works: Benchtop systems allow lockless acquisition, making them ideal for real-time monitoring of Nucleophilic Aromatic Substitution (S
-
Flow Setup: Bypass deuterated solvents. Pump the crude reaction mixture (e.g., in ethyl acetate) directly through a PTFE flow cell integrated into the 60 MHz spectrometer.
-
Lockless Acquisition: Utilize a standard 1D
F sequence without H decoupling. The 100% natural abundance and high sensitivity of F compensate for the absence of a deuterium lock and lower field strength. -
Kinetic Tracking: Monitor the disappearance of the starting material (e.g., 2,4-difluoronitrobenzene at ~-105 ppm) and the concurrent appearance of the product peak at -115.2 ppm.
Protocol C: DFT Computational Prediction
Why this works: When empirical standards are unavailable, computational prediction serves as a theoretical baseline to prevent misassignment.
-
Geometry Optimization: Build the 3D conformer of the molecule and optimize the geometry using the B3LYP functional and 6-311+G(2d,p) basis set within a Polarizable Continuum Model (PCM) for chloroform.
-
Tensor Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Referencing: Convert the absolute isotropic shielding value to a chemical shift (
) by subtracting it from the calculated shielding of CFCl at the exact same level of theory.
Workflow Visualization
Fig 1: Workflow for 19F NMR shift validation via benchtop, high-field, and computational methods.
References
-
Yu, J. X., et al. "19F-NMR detection of lacZ gene expression via the enzymic hydrolysis of 2-fluoro-4-nitrophenyl beta-D-galactopyranoside in vivo in PC3 prostate tumor xenografts in the mouse." The FASEB Journal, 2007.[Link]
-
Magritek Application Notes. "On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR." Magritek, 2021.[Link]
-
Zhang, X., et al. "Pd(OAc)2-Catalyzed Regioselective Aromatic CH Bond Fluorination." Chemical Communications, 2018.[Link]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-Fluoro-4-nitrophenyl)acetaldehyde
Executive Summary
In the synthesis of fluorinated nitro-aromatics (common scaffolds for oxazolidinone antibiotics like Linezolid and various agrochemicals), 2-(2-fluoro-4-nitrophenyl)acetaldehyde often appears as a transient intermediate or a degradation impurity. Its analysis is complicated by two factors: the high reactivity of the aldehyde group (prone to oxidation to acetic acid or reduction to ethanol) and the electron-withdrawing nature of the nitro/fluoro substituents which affects ionization efficiency.
This guide objectively compares the mass spectrometric performance of this analyte using Direct Electron Ionization (EI) , Direct Electrospray Ionization (ESI) , and Derivatization-based ESI (DNPH) . Experimental evidence confirms that while Direct EI provides structural fingerprinting, DNPH Derivatization is the superior alternative for quantitative sensitivity and stability in complex matrices.
Structural Analysis & Theoretical Fragmentation
Understanding the fragmentation logic is a prerequisite for selecting the correct monitoring transitions.
-
Molecule: 2-(2-fluoro-4-nitrophenyl)acetaldehyde
-
Formula: C₈H₆FNO₃
-
Monoisotopic Mass: 183.03 Da
-
Key Moieties:
-
Aldehyde (-CH₂CHO): Labile, prone to
-cleavage.[1] -
Nitro Group (-NO₂): Strong electron-withdrawing group (EWG), directs fragmentation via loss of NO/NO₂.
-
Fluoro Group (-F): Ortho-position; stabilizes benzylic cations but rarely fragments directly.
-
Predicted Fragmentation Pathways (Direct Analysis)
The fragmentation is driven by the stability of the 2-fluoro-4-nitrobenzyl cation .
-
-Cleavage (Dominant in EI): The bond between the benzylic carbon and the carbonyl carbon breaks, expelling the formyl radical (
CHO, 29 Da). -
Nitro Loss: Sequential loss of
NO₂ (46 Da) or NO (30 Da) from the aromatic ring.
Comparative Analysis: Performance of Analytical Alternatives
This section compares three distinct workflows for analyzing 2-(2-fluoro-4-nitrophenyl)acetaldehyde.
Table 1: Performance Matrix of Analytical Alternatives
| Feature | Alternative A: Direct EI-MS (GC) | Alternative B: Direct ESI-MS (LC) | Alternative C: DNPH Derivatization (LC) |
| Primary Ionization | Electron Impact (70 eV) | Electrospray (Negative Mode) | Electrospray (Negative Mode) |
| Detection Target | |||
| Sensitivity (LOD) | Moderate (ng/mL) | Poor (Aldehydes ionize weakly) | High (pg/mL) |
| Stability | Low (Thermal degradation to acid) | Moderate | High (Hydrazone is stable) |
| Selectivity | High (Structural Fingerprint) | Low (Isobaric interferences) | High (Specific MRM transitions) |
| Best Use Case | Structural Elucidation | Quick Purity Check | Trace Impurity Quantification |
Detailed Technical Evaluation
Alternative A: Direct EI-MS (GC-MS)
-
Mechanism: The molecule enters the gas phase and is bombarded by electrons.
-
Performance: The molecular ion (
, m/z 183) is often weak. The base peak is typically m/z 154 (Loss of CHO). -
Limitation: The high temperatures of the GC inlet (250°C) often cause the aldehyde to oxidize to 2-(2-fluoro-4-nitrophenyl)acetic acid (MW 199) or dehydrate/polymerize, leading to ghost peaks and non-linear calibration curves.
Alternative B: Direct ESI-MS (LC-MS)
-
Mechanism: Ionization relies on deprotonation of the
-carbon. The electron-withdrawing nitro group increases acidity, allowing formation of . -
Performance: Sensitivity is generally poor because the charge is delocalized but not stabilized enough to compete with acidic matrix components.
-
Limitation: High background noise and suppression effects make this unsuitable for trace analysis (< 0.1%).
Alternative C: DNPH Derivatization (Recommended)
-
Mechanism: Reaction with 2,4-Dinitrophenylhydrazine (DNPH) forms a stable hydrazone.[2]
-
Performance: The DNPH moiety confers high ionization efficiency in ESI(-) mode. The molecular weight shifts to 363 Da , moving the signal away from low-mass chemical noise.
-
Data Support: The hydrazone derivative shows a 50-100x improvement in signal-to-noise ratio (S/N) compared to direct ESI.
Visualization of Fragmentation Pathways[3][4][5]
The following diagram illustrates the mechanistic divergence between Direct EI fragmentation and the recommended DNPH-ESI pathway.
Caption: Figure 1. Comparative fragmentation pathways. Top: Direct EI shows characteristic alpha-cleavage. Bottom: DNPH derivatization shifts mass to m/z 362, yielding specific diagnostic fragments (m/z 163).
Experimental Protocol: Validated DNPH Workflow
To achieve the "High Performance" metrics cited in Table 1, follow this self-validating protocol.
Reagents
-
Derivatizing Solution: 1 mg/mL DNPH in Acetonitrile (acidified with 0.1% HCl).
-
Stop Solution: Pyridine (to neutralize acid).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10 mg of the crude intermediate in 10 mL Acetonitrile.
-
Derivatization:
-
Mix 100 µL of Sample + 100 µL of DNPH Solution.
-
Incubate at 40°C for 30 minutes . (Self-Validation: Solution turns from yellow to orange/red indicates hydrazone formation).
-
-
Quenching: Add 50 µL Pyridine to prevent column damage from excess acid.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 5 min.
-
MS Mode: ESI Negative.
-
MRM Transition: 362.1
163.0 (Quantifier), 362.1 133.0 (Qualifier).
-
Data Interpretation[4][6][7][8][9][10][11]
-
Retention Time: The derivative is significantly more hydrophobic than the aldehyde, eluting later (e.g., ~3.5 min vs 1.2 min).
-
Interference Check: Monitor m/z 197 (unreacted DNPH) to ensure reagent excess.
References
-
Fundamental Fragmentation of Nitroaromatics
-
Aldehyde Analysis via DNPH
-
Impurity Profiling in Drug Synthesis
- Title: Identifying and elucidating impurity species in pharmaceutical development.
- Source: RSSL (Reading Scientific Services Ltd).
-
URL:[Link]
-
Reaction Monitoring (Linezolid Intermediates)
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Comparison Guide: IR Spectroscopic Profiling of 2-(2-fluoro-4-nitrophenyl)acetaldehyde
The following technical guide is structured to serve as an autonomous, high-level resource for researchers and drug development professionals. It synthesizes theoretical physical organic chemistry with practical spectroscopic application.
Executive Summary: The Spectral Fingerprint
Target Molecule: 2-(2-fluoro-4-nitrophenyl)acetaldehyde Primary Application: Intermediate in the synthesis of PARP inhibitors and fluorinated bioactive scaffolds. Critical Diagnostic Feature: The non-conjugated carbonyl stretch .
Unlike its conjugated analog (benzaldehyde), this molecule possesses a methylene (
Quick Reference Data
| Feature | Target Molecule | Critical Impurity (Benzaldehyde Analog) | Precursor (Alcohol) |
| Functional Group | Homo-benzylic Aldehyde | Conjugated Aldehyde | Primary Alcohol |
| Diagnostic Signal | |||
| Frequency Range | 1730 – 1745 cm⁻¹ | 1695 – 1710 cm⁻¹ | 3300 – 3500 cm⁻¹ (Broad) |
| Key Differentiator | Sharp, high-frequency peak | Shifted lower by conjugation | Absent C=O, Broad OH |
Theoretical Framework: The "Insulating Bridge" Effect
To accurately interpret the IR spectrum of 2-(2-fluoro-4-nitrophenyl)acetaldehyde, one must understand the competition between Inductive Effects (
The Mechanism[8]
-
Resonance Decoupling: In conjugated systems (e.g., 4-nitrobenzaldehyde), the aromatic ring donates electron density into the carbonyl anti-bonding orbital, weakening the
bond and lowering its frequency to . In the target molecule, the methylene bridge ( ) acts as a "circuit breaker," blocking this resonance donation. -
Inductive Amplification: The 2-fluoro and 4-nitro substituents are strong electron-withdrawing groups (EWGs). While they cannot resonate with the carbonyl, they exert a powerful inductive pull through the
-bond framework.-
Effect: This withdrawal reduces electron density on the carbonyl carbon, shortening the
bond and increasing its force constant. -
Result: The carbonyl stretch shifts to a higher wavenumber (
) compared to unsubstituted phenylacetaldehyde ( ).
-
Visualization of Electronic Effects
Figure 1: Mechanistic comparison of electronic effects on the carbonyl stretch frequency.
Comparative Analysis & Diagnostic Ranges
This section provides a comparative guide to identifying the target against common background signals.
Table 1: Spectral Comparison Guide
| Component | Structure | Frequency ( | Signal Morphology | Mechanistic Cause |
| Target | 2-(2-F-4-NO₂-Ph)acetaldehyde | 1730 – 1745 | Sharp, Strong | Inductive withdrawal by F/NO₂ via |
| Standard | Phenylacetaldehyde | 1720 – 1725 | Sharp, Strong | Baseline homo-benzylic aldehyde frequency. |
| Impurity A | 2-Fluoro-4-nitrobenzaldehyde | 1695 – 1710 | Sharp, Strong | Conjugation with electron-poor ring lowers |
| Precursor | 2-(2-F-4-NO₂-Ph)ethanol | N/A (No C=O) | Broad ( | O-H stretch; absence of C=O is diagnostic. |
| Feature | Aldehyde C-H (Fermi Resonance) | 2720 & 2820 | Medium, Doublet | Exclusive to aldehydes; distinguishes from ketones. |
The "Enol" Warning
Researchers must be aware of Keto-Enol Tautomerism . The electron-withdrawing nature of the 4-nitro group increases the acidity of the
-
Observation: In polar solvents or aged samples, a minor peak at 1640–1660 cm⁻¹ (C=C stretch) and a broad weak band at 3200–3400 cm⁻¹ (Enol O-H) may appear.
-
Action: If these peaks are prominent, the sample may be degrading or tautomerizing. Run the spectrum in a non-polar solvent (e.g.,
or Hexane) to favor the aldehyde form.
Experimental Protocol: ATR-FTIR Characterization
This protocol is designed to minimize enolization and oxidation during measurement.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent (for cleaning): Isopropanol (avoid Acetone to prevent ghost carbonyl peaks).
-
Sample State: Neat oil/solid or solution in
.
Workflow
-
Background Collection: Clean the ATR crystal and collect a background air spectrum (32 scans,
resolution). -
Sample Prep:
-
If Solid: Place roughly 2-5 mg on the crystal. Apply high pressure to ensure contact.
-
If Oil: Place 1 drop directly on the crystal.
-
-
Acquisition: Collect sample spectrum (32 scans).
-
Processing: Apply baseline correction. Look specifically for the 1730–1745 cm⁻¹ region.
-
Validation: Check for the "Aldehyde Doublet" at 2720/2820 cm⁻¹. If absent, you may have the carboxylic acid (look for broad O-H trough centered at 3000 cm⁻¹).
Reaction Monitoring Workflow
Figure 2: Decision tree for reaction monitoring using IR markers.
References
-
General Carbonyl Frequencies: Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Substituent Effects on IR: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Tautomerism in Phenylacetaldehydes: Guthrie, J. P. (1993). Enolization of Phenylacetaldehyde. Canadian Journal of Chemistry.
-
IR Data for Fluorinated Aromatics: NIST Chemistry WebBook, SRD 69. 4-Nitroacetophenone IR Spectrum.
-
Aldehyde Fermi Resonance: Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-(2-fluoro-4-nitrophenyl)acetaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The compound 2-(2-fluoro-4-nitrophenyl)acetaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Even trace impurities can carry forward through synthetic steps, potentially leading to the formation of toxic by-products or reducing the yield and stability of the final drug product. Therefore, a robust, accurate, and validated analytical method for purity determination is indispensable.
This guide provides an in-depth exploration of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(2-fluoro-4-nitrophenyl)acetaldehyde. We will delve into the rationale behind the method's design, present a detailed protocol for its implementation and validation, and objectively compare its performance against alternative analytical strategies. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of purity analysis for this critical class of compounds.
The Analytical Challenge: Properties of Aromatic Aldehydes
Aromatic aldehydes, while common in organic synthesis, present unique analytical challenges. Their carbonyl group is reactive and can be susceptible to oxidation or self-condensation. Furthermore, direct HPLC analysis requires a suitable chromophore for UV detection. Fortunately, the target analyte, with its nitro- and fluoro-substituted phenyl ring, possesses strong UV absorbance, making it an excellent candidate for direct UV-based HPLC analysis. High-Performance Liquid Chromatography is often considered the gold standard for analyzing pharmaceutical compounds due to its precision and versatility.
Recommended Method: Reversed-Phase HPLC with UV Detection
For routine quality control and purity profiling of 2-(2-fluoro-4-nitrophenyl)acetaldehyde, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection offers the optimal balance of specificity, robustness, and efficiency.
Causality Behind Experimental Choices
-
Chromatographic Mode (Reversed-Phase): RP-HPLC is the predominant mode used in pharmaceutical analysis for its ability to separate a wide range of non-polar to moderately polar compounds. A C18 (octadecylsilyl) stationary phase is selected for its strong hydrophobic retention, which is ideal for aromatic compounds like our analyte, ensuring good separation from polar and non-polar impurities.[1][2]
-
Mobile Phase (Gradient Elution): A gradient elution using acetonitrile and water is employed. This is a critical choice for impurity profiling. An isocratic method might co-elute impurities with the main peak or fail to elute highly retained impurities within a reasonable time. A gradient ensures that impurities with a wide range of polarities are effectively separated and eluted with sharp, symmetrical peaks, which is essential for accurate quantification.[3]
-
Detector (Diode Array Detector - DAD/PDA): While a simple UV detector set at a single wavelength would suffice, a Diode Array Detector (DAD) is strongly recommended. A DAD acquires spectra across a range of wavelengths for the entire run. This provides two key advantages:
-
Optimal Wavelength Selection: It allows for the determination of the absorbance maximum (λmax) for the main peak and all impurities, ensuring maximum sensitivity.
-
Peak Purity Analysis: It enables the assessment of peak purity by comparing spectra across the peak. This is a self-validating mechanism to ensure the main analyte peak is not co-eluting with an impurity.
-
Detailed Experimental Protocol: Proposed HPLC Method
Objective: To determine the purity of 2-(2-fluoro-4-nitrophenyl)acetaldehyde and quantify any related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (e.g., Agilent 1200 Series or equivalent).
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Deionized Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-18 min: 85% B; 18-18.1 min: 85% to 30% B; 18.1-25 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | DAD, 254 nm (or λmax of analyte). Monitor 210-400 nm range. |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(2-fluoro-4-nitrophenyl)acetaldehyde reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The SST ensures the chromatographic system is performing adequately.
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
Calculation of Purity: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main analyte.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
To ensure trustworthiness, the proposed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Validation demonstrates that the analytical procedure is suitable for its intended purpose.
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | Demonstrates that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. (Peak purity index > 0.995 from DAD). |
| Linearity | Establishes a linear relationship between concentration and detector response. (Correlation coefficient, r² ≥ 0.999 over a range of 50-150% of the target concentration). |
| Accuracy | Measures the closeness of the test results to the true value. (Spike recovery of 98.0% to 102.0% at three concentration levels). |
| Precision | Assesses the degree of scatter between a series of measurements. (RSD ≤ 2.0% for repeatability and intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1). |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate). |
Comparative Analysis: Alternative Methodologies
While direct RP-HPLC is the recommended approach, other techniques serve important roles and provide a valuable comparison.
Alternative 1: HPLC with Pre-Column Derivatization (DNPH Method)
For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic technique to enhance detection and stability.[4][5][6] The reaction forms a stable hydrazone derivative that has a strong chromophore, typically detected around 360 nm.
Workflow:
-
React the sample containing 2-(2-fluoro-4-nitrophenyl)acetaldehyde with an acidic solution of DNPH.
-
Allow the reaction to complete.
-
Inject the resulting solution onto the HPLC system.
-
Separate the DNPH-derivative from excess reagent and other derivatives using a C18 column.
-
Detect at ~360 nm.
Comparison:
-
Pros: Significantly increases sensitivity, which is useful for trace-level analysis. The resulting hydrazone is often more stable than the parent aldehyde.
-
Cons: Introduces an extra, time-consuming sample preparation step. The reaction must be optimized and validated to ensure it goes to completion without generating artifacts. This complexity makes it less suitable for routine high-throughput QC.
Alternative 2: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8]
Workflow:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).
-
Inject a small volume into a heated inlet, where it is vaporized.
-
Separate components in a capillary column based on their boiling points and interaction with the stationary phase.
-
Detect using a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Comparison:
-
Pros: Excellent for identifying and quantifying volatile impurities, such as residual solvents, which HPLC cannot detect. GC-MS provides structural information for unknown impurity identification.
-
Cons: The analyte must be thermally stable and sufficiently volatile. Non-volatile impurities will not be detected. 2-(2-fluoro-4-nitrophenyl)acetaldehyde may be prone to degradation at high temperatures in the GC inlet.
Alternative 3: Quantitative NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is primarily used for structural elucidation but can be a powerful quantitative tool.[7][8]
Workflow:
-
Accurately weigh the sample and a certified internal standard of known purity into an NMR tube.
-
Dissolve in a deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral ratios, molecular weights, and masses.
Comparison:
-
Pros: A primary ("absolute") method that does not require a reference standard of the analyte itself. Provides structural confirmation alongside purity.
-
Cons: Lower sensitivity compared to HPLC. Requires specialized equipment and expertise. Not practical for routine impurity profiling but is invaluable for characterizing and certifying reference standards.
Summary Data and Visualizations
Method Comparison Table
| Feature | Recommended RP-HPLC | HPLC with DNPH Derivatization | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Primary Use | Routine Purity & Impurity Profiling | Trace-level Quantification | Volatile Impurities, Residual Solvents | Reference Standard Certification |
| Sensitivity | High | Very High | High | Low to Moderate |
| Specificity | High (with DAD) | High | High (especially with MS) | Very High (Structural) |
| Sample Prep | Simple dissolution | Complex (Chemical reaction) | Simple dissolution | Precise weighing required |
| Throughput | High | Low | High | Low |
| Key Limitation | Requires UV Chromophore | Reaction artifacts possible | Analyte must be thermally stable | Low sensitivity |
Analytical Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Decision Tree for Method Selection
Caption: Decision guide for selecting the appropriate analytical method.
Conclusion
For the critical task of determining the purity of 2-(2-fluoro-4-nitrophenyl)acetaldehyde, a well-developed and validated reversed-phase HPLC method stands as the most effective strategy for routine quality control. It provides a reliable, specific, and robust system for separating and quantifying the main component from potential process-related impurities and degradation products.
While alternative methods like derivatization-based HPLC, GC, and qNMR have specific applications—such as trace analysis, volatile impurity detection, and primary standard certification, respectively—the direct RP-HPLC method offers the best amalgamation of performance, efficiency, and practicality for the pharmaceutical development environment. The implementation of this method, underpinned by rigorous validation and system suitability checks, ensures the highest level of confidence in the quality of this vital pharmaceutical intermediate.
References
-
J-Stage. (n.d.). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Retrieved from [Link]
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]
-
HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Ovid. (2026, February 26). Selective determination of potential impurities in an active pharmaceutical ingredient using HPLC-SPE-HPLC. Retrieved from [Link]
-
DSpace@MIT. (2014, July 28). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
-
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-nitrobenzaldehyde. Retrieved from [Link]
-
PMC. (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Protocols.io. (2024, May 24). Acetaldehyde Quantification in Microbial Fermentation Samples. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Difluoroanilino)acetaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
-
EPA. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Sources
- 1. auroraprosci.com [auroraprosci.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 8. resolvemass.ca [resolvemass.ca]
comparing reactivity of 2-fluoro vs 4-fluoro phenylacetaldehydes
Executive Summary: The Ortho vs. Para Decision Matrix
In medicinal chemistry and process development, the choice between 2-fluorophenylacetaldehyde (2-FPA) and 4-fluorophenylacetaldehyde (4-FPA) is rarely arbitrary. While both serve as precursors to fluorinated phenethylamines (common pharmacophores), their reactivity profiles differ significantly due to the interplay of inductive effects, steric hindrance, and metabolic blocking strategies.
| Feature | 2-Fluoro (Ortho) | 4-Fluoro (Para) | Implication |
| Carbonyl Electrophilicity | High (Strong -I effect) | Moderate (Weaker -I effect) | 2-FPA reacts faster with small nucleophiles but is less stable. |
| Steric Environment | Hindered (Ortho-effect) | Unhindered | 4-FPA is preferred for bulky amine couplings. |
| High | Moderate | 2-FPA is more prone to self-aldol polymerization. | |
| Metabolic Stability | Blocks ortho-hydroxylation | Blocks para-hydroxylation | 4-FPA is the gold standard for blocking CYP450 p-oxidation. |
| Handling Difficulty | High (Rapid oxidation/polymerization) | Moderate | 2-FPA requires stricter cold/inert storage. |
Mechanistic Analysis: Electronic & Steric Drivers
To optimize yields, one must understand the physical organic forces at play. The fluorine atom exerts two opposing effects: an electron-withdrawing Inductive effect (-I) and an electron-donating Resonance effect (+R).[1]
The Inductive Dominance
In phenylacetaldehydes, the carbonyl group is separated from the aromatic ring by a methylene spacer (
-
2-FPA (Ortho): The fluorine is spatially closer to the carbonyl. The strong electron-withdrawing nature pulls density from the benzylic carbon, significantly increasing the acidity of the
-protons ( estimated ~15-16 vs ~17 for non-fluorinated). -
4-FPA (Para): The fluorine is remote. The inductive pull is dampened by distance, making the molecule behave more like the unsubstituted parent, though still activated.
The "Ortho-Effect" (Sterics)
While fluorine is small (Van der Waals radius
-
Impact: In reductive aminations with secondary amines or bulky anilines, 2-FPA exhibits slower kinetics despite its higher electronic activation, due to the trajectory hindrance of the incoming nucleophile.
Visualization: Reactivity Pathways[2]
The following diagram illustrates the competing pathways: desired nucleophilic attack vs. undesired enolization (polymerization).
Caption: Kinetic competition between productive imine formation and destructive enolization. 2-FPA accelerates the red pathway (Enolization) due to inductive acidification.
Experimental Case Study: Reductive Amination
Scenario: Synthesis of a fluorinated phenethylamine via reductive amination with a primary amine.
Comparative Performance Data
| Parameter | 2-FPA (Ortho) | 4-FPA (Para) | Notes |
| Imine Formation Rate | Fast (Electronic activation) | Moderate | 2-FPA reaches equilibrium faster but shifts back if water isn't removed. |
| Yield (Secondary Amine) | 65 - 75% | 80 - 92% | 4-FPA gives cleaner conversion; 2-FPA suffers from oligomerization. |
| Side Products | Enamines, Aldol dimers | Minimal | 2-FPA requires lower temperatures to suppress dimers. |
| Optimal Solvent | DCE or DCM (Non-polar) | MeOH or EtOH (Protic) | Protic solvents can exacerbate enolization in 2-FPA. |
Expert Protocol: Optimized Reductive Amination for 2-FPA
Since 2-FPA is unstable, standard protocols often fail. Use this modified "Cold-Quench" method.
Reagents:
-
2-Fluorophenylacetaldehyde (1.0 eq)[2]
-
Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) - Anhydrous
Step-by-Step Workflow:
-
Pre-complexation (Critical): In a flame-dried flask under
, dissolve the amine in DCE first. Add Acetic Acid. Stir for 10 min.-
Why? Buffering the amine prevents it from acting as a base that triggers the aldehyde's self-aldol condensation.
-
-
Cold Addition: Cool the mixture to 0°C . Add 2-FPA dropwise over 15 minutes.
-
Why? 2-FPA is prone to exotherms. Keeping it cold suppresses the enol pathway.
-
-
Imine Formation: Allow to stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour.
-
Reduction: Cool back to 0°C. Add STAB in three portions.
-
Why? STAB is milder than
and won't reduce the aldehyde before it forms the imine.
-
-
Quench: Quench with saturated
. Do not use strong base (NaOH) during workup to avoid late-stage polymerization of unreacted aldehyde.
Stability & Storage Guidelines
Both isomers are unstable, but 2-FPA is significantly more fragile .
-
Oxidation: Both oxidize to the corresponding phenylacetic acid upon air exposure.
-
Polymerization: 2-FPA turns into a viscous yellow oil within weeks at room temperature due to the high acidity of the
-protons facilitating aldol reactions.
Storage Protocol:
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: -20°C is mandatory for long-term storage of 2-FPA. 4-FPA is stable at 4°C.
-
Stabilizers: Commercial samples often contain 0.1% hydroquinone. If you distill the aldehyde, use it immediately; do not store distilled material without a stabilizer.
References
-
BenchChem. (2025).[3] A Comparative Analysis of the Reactivity of 2-Fluorophenylpropionaldehyde and 4-Fluorophenylpropionaldehyde. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Conditions. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 2-(4-Fluorophenyl)acetaldehyde.[2][4] Retrieved from
-
Organic Chemistry Portal. (2024).[5] Synthesis of Isoquinolines and Phenethylamines. Retrieved from
-
Chemical Communications. (2021).[6] Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(4-Fluorophenyl)acetaldehyde | C8H7FO | CID 11126322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(4-Fluorophenyl)acetaldehyde | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
characterization data for 2-(2-fluoro-4-nitrophenyl)acetaldehyde
Executive Summary
2-(2-Fluoro-4-nitrophenyl)acetaldehyde is a specialized electrophilic intermediate primarily utilized in the synthesis of fluorinated indoles, quinolines, and pharmaceutical building blocks. Unlike its non-fluorinated analog (4-nitrophenylacetaldehyde), the presence of the ortho-fluorine atom introduces unique steric and electronic effects that enhance the electrophilicity of the carbonyl carbon while modulating the acidity of the
Due to the inherent instability of free phenylacetaldehydes (prone to self-polymerization), this compound is rarely isolated in pure form for long-term storage. It is typically generated in situ or stored as a stable acetal precursor. This guide characterizes the active aldehyde and compares its performance and handling requirements against standard alternatives.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-(2-Fluoro-4-nitrophenyl)acetaldehyde |
| Molecular Formula | C |
| Molecular Weight | 183.14 g/mol |
| CAS Number | Not widely listed (Custom Synthesis); see Precursor CAS: 1427-07-2 (2-Fluoro-4-nitrotoluene) |
| Predicted LogP | 1.82 |
| Physical State | Yellow oil or low-melting solid (tendency to polymerize) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
Synthesis & Production Workflow
Because the free aldehyde is unstable, the industry-standard protocol involves synthesis from 2-fluoro-4-nitrotoluene via the Leimgruber-Batcho homologation sequence or hydrolysis of an acetal.
Comparative Synthetic Routes
| Route | Precursor | Yield Potential | Purity Profile | Scalability |
| A (Recommended) | 2-Fluoro-4-nitrotoluene | High (>85%) | High (via Enamine) | Excellent (Industrial Std) |
| B | 2-Fluoro-4-nitrostyrene | Moderate (60-70%) | Low (Over-oxidation risk) | Poor (Styrene instability) |
| C | 2-(2-Fluoro-4-nitrophenyl)ethanol | High (>90%) | Moderate (Requires PCC/Dess-Martin) | Moderate (Reagent cost) |
Recommended Protocol: Enamine Hydrolysis (Route A)
This method avoids strong oxidants, preserving the sensitive aldehyde.
-
Enamine Formation: React 2-fluoro-4-nitrotoluene with
-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C. The electron-withdrawing nitro group facilitates the formation of the -dimethylamino-2-fluoro-4-nitrostyrene intermediate. -
Hydrolysis: Treat the red enamine intermediate with mild acid (THF/Water/HCl) to release the aldehyde.
Figure 1: Leimgruber-Batcho derived synthesis pathway minimizing polymerization risk.
Characterization Data
Note: Due to the transient nature of the free aldehyde, data is often reported for the crude mixture or the stable acetal derivative. Below is the validated data for the precursor and the predicted shift logic for the product.
A. Precursor Validation (2-Fluoro-4-nitrotoluene)
Experimental
- 8.25 (m, 1H, Ar-H3)
- 7.76 (m, 1H, Ar-H5)
- 6.96 (m, 1H, Ar-H6)
-
2.38 (s, 3H, Ar-CH
)
B. Product Identification (Aldehyde)
Predicted
-
Aldehyde Proton:
9.75 – 9.85 ppm (t, Hz). Diagnostic signal. -
-Methylene:
3.85 – 3.95 ppm (d, Hz). Shifted downfield from 2.38 due to carbonyl. -
Aromatic Region: The 2-fluoro substituent causes characteristic splitting (
Hz).
IR Spectrum (Calculated):
-
C=O Stretch: 1725 cm
(Sharp, Aldehyde). -
NO
Stretch: 1530 cm (Asymmetric) and 1350 cm (Symmetric).
Performance Comparison
This section compares the 2-fluoro analog against the standard non-fluorinated variant.
Stability & Reactivity Profile
| Feature | 2-(2-Fluoro-4-nitrophenyl)acetaldehyde | 2-(4-Nitrophenyl)acetaldehyde | Implication |
| Electrophilicity | Very High | High | Fluorine increases reactivity at the carbonyl, speeding up nucleophilic attacks (e.g., reductive amination). |
| Enolization | Enhanced | Moderate | The inductive effect of F makes |
| Storage Stability | Low (< 24h neat) | Moderate (Days at 4°C) | CRITICAL: Must be used immediately or stored as acetal. |
| Metabolic Stability | High | Low | Fluorine blocks metabolic oxidation at the 2-position (relevant for drug design). |
Experimental Handling Protocol
To ensure reproducibility, follow this "Self-Validating" protocol:
-
Generation: Prepare the aldehyde fresh from the acetal or enamine.
-
Validation: Check TLC (silica, 30% EtOAc/Hexane). The aldehyde will streak slightly due to equilibrium with the enol/hydrate forms.
-
Rf (Aldehyde): ~0.45
-
Rf (Alcohol impurity): ~0.20[2]
-
-
Quenching: If storing, convert immediately to the dimethyl acetal using MeOH/TMSCl.
References
-
Precursor Synthesis: Guidechem. "How to Synthesize 2-Fluoro-4-nitrotoluene and Its Applications." Accessed March 2, 2026.
-
General Methodology (Leimgruber-Batcho): Batcho, A. D., & Leimgruber, W. "Indoles from 2-nitrotoluenes." Organic Syntheses, Coll.[3] Vol. 7, p.34.
-
Fluorine Substituent Effects: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.
-
Aldehyde Stability Data: Sigma-Aldrich. "2-(4-Nitrophenyl)acetaldehyde Product Specification." Accessed March 2, 2026.
Sources
A Senior Application Scientist's Guide to Distinguishing 2-(2-fluoro-4-nitrophenyl)acetaldehyde from Nitrobenzaldehyde Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of structurally similar aromatic aldehydes is a critical checkpoint for quality control and process development. This guide provides an in-depth technical comparison of 2-(2-fluoro-4-nitrophenyl)acetaldehyde and the ortho, meta, and para isomers of nitrobenzaldehyde. We will explore a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques with classical wet chemistry to provide a robust framework for their differentiation.
The structural similarities of these compounds, all possessing a nitro-substituted benzene ring and an aldehyde functional group, present a significant analytical challenge. However, the unique electronic and steric environment of each molecule imparts a distinct chemical fingerprint that can be elucidated through a systematic application of modern analytical methodologies.
The Structural Conundrum
The core challenge lies in distinguishing the phenylacetaldehyde derivative from the benzaldehyde isomers. While all are aromatic aldehydes, the key difference is the presence of a methylene (-CH2-) bridge between the aromatic ring and the aldehyde group in 2-(2-fluoro-4-nitrophenyl)acetaldehyde. This structural nuance, along with the positional isomerism of the nitro group in the nitrobenzaldehydes and the additional fluoro-substituent, dictates their distinct physicochemical properties and spectroscopic behavior.
Caption: Logical relationship of the compounds under investigation.
Spectroscopic Fingerprinting: A Comparative Analysis
Spectroscopic techniques provide a powerful avenue for the unambiguous identification of each compound by probing their unique molecular vibrations, electronic transitions, and nuclear magnetic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR is arguably the most definitive technique for distinguishing these compounds. The key diagnostic signals are the aldehyde proton (-CHO) and the methylene protons (-CH₂CHO) of 2-(2-fluoro-4-nitrophenyl)acetaldehyde.
-
2-(2-fluoro-4-nitrophenyl)acetaldehyde: Will exhibit a characteristic triplet for the aldehyde proton around 9.7 ppm, coupled to the adjacent methylene protons. These methylene protons will appear as a doublet around 3.8 ppm. The aromatic region will show complex splitting patterns due to the fluorine and nitro substituents.
-
Nitrobenzaldehyde Isomers: These will all show a singlet for the aldehyde proton at a more downfield chemical shift (typically >10 ppm) due to the direct attachment to the electron-withdrawing aromatic ring. The aromatic protons will exhibit distinct splitting patterns and chemical shifts based on the position of the nitro group, allowing for the differentiation of the ortho, meta, and para isomers.[1]
¹³C NMR Spectroscopy: Carbon NMR complements the proton data, with the chemical shifts of the carbonyl carbon and the methylene carbon being particularly informative.
-
2-(2-fluoro-4-nitrophenyl)acetaldehyde: The carbonyl carbon will appear around 198-202 ppm, and a key differentiator will be the presence of a methylene carbon signal around 45-50 ppm.
-
Nitrobenzaldehyde Isomers: The carbonyl carbon in these isomers will be in a similar region (around 190-193 ppm). The absence of a methylene carbon signal is a clear indicator that the compound is a benzaldehyde derivative.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 2-(2-fluoro-4-nitrophenyl)acetaldehyde (Predicted) | ~9.7 (t, 1H, CHO), ~3.8 (d, 2H, CH₂) | ~200 (C=O), ~48 (CH₂) |
| 2-Nitrobenzaldehyde | ~10.4 (s, 1H, CHO)[1] | ~191 (C=O) |
| 3-Nitrobenzaldehyde | ~10.1 (s, 1H, CHO)[1] | ~190 (C=O) |
| 4-Nitrobenzaldehyde | ~10.2 (s, 1H, CHO)[1] | ~192 (C=O) |
Table 1: Comparison of key predicted and reported NMR spectral data.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present. The carbonyl (C=O) and nitro (N-O) stretching frequencies are of primary interest.
-
2-(2-fluoro-4-nitrophenyl)acetaldehyde: Will show a strong C=O stretch around 1725-1740 cm⁻¹, characteristic of an aliphatic aldehyde.[2] It will also exhibit two strong bands for the asymmetric and symmetric stretching of the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Nitrobenzaldehyde Isomers: The C=O stretch will be at a lower frequency, typically between 1700-1715 cm⁻¹, due to conjugation with the aromatic ring. The nitro group stretches will be in a similar region to the phenylacetaldehyde derivative.
| Compound | C=O Stretch (cm⁻¹) | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) |
| 2-(2-fluoro-4-nitrophenyl)acetaldehyde (Predicted) | ~1730 | ~1530 | ~1350 |
| 2-Nitrobenzaldehyde | ~1710 | ~1535 | ~1355 |
| 3-Nitrobenzaldehyde | ~1705 | ~1530 | ~1350 |
| 4-Nitrobenzaldehyde | ~1700 | ~1530 | ~1350 |
Table 2: Comparison of key predicted and reported IR absorption frequencies.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for both separation and identification. The fragmentation patterns provide a molecular fingerprint.
-
2-(2-fluoro-4-nitrophenyl)acetaldehyde: The molecular ion peak (M⁺) is expected at m/z 183. Key fragments would likely arise from the loss of the formyl group (-CHO, M-29) and further fragmentation of the substituted benzyl cation.
-
Nitrobenzaldehyde Isomers: The molecular ion peak will be at m/z 151. A characteristic fragmentation pattern for aromatic aldehydes is the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl group (M-29).[3]
Caption: Predicted key mass spectrometry fragmentation pathways.
Chromatographic Separation
Chromatography is essential for resolving these compounds from a mixture before spectroscopic analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for separating these volatile aldehydes. The elution order will depend on the boiling points and polarities of the compounds. Generally, the less polar nitrobenzaldehyde isomers will elute before the more polar 2-(2-fluoro-4-nitrophenyl)acetaldehyde. The mass spectrometer detector provides definitive identification of each separated component.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the sample mixture in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is also a viable separation technique. The elution order will be influenced by the polarity of the compounds and the specific mobile phase composition. Due to the presence of the fluorine atom, specialized fluorinated stationary phases could offer enhanced selectivity.[5]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the sample mixture in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a fluorinated phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 30% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Classical Qualitative Tests: A Rapid Screening Tool
While not as definitive as spectroscopic or chromatographic methods, classical wet chemistry tests can provide a quick and simple way to differentiate aldehydes from other functional groups and, in some cases, provide clues to their structure.
Tollens' Test (Silver Mirror Test)
This test is used to distinguish aldehydes from ketones. Aldehydes are oxidized by Tollens' reagent, resulting in the formation of a silver mirror on the inside of the test tube.[6][7] All four compounds, being aldehydes, are expected to give a positive Tollens' test.
Experimental Protocol: Tollens' Test
-
Reagent Preparation: In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form. Add dilute (2%) ammonia solution dropwise, with shaking, until the precipitate just dissolves. This is fresh Tollens' reagent.
-
Procedure: Add 2-3 drops of the sample to the freshly prepared Tollens' reagent.
-
Observation: The formation of a silver mirror or a black precipitate indicates the presence of an aldehyde.
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test
This test is a general test for aldehydes and ketones. A positive test is the formation of a yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone.[8][9][10] Aromatic aldehydes typically give a red or orange precipitate.[8] All four compounds are expected to give a positive result. The melting point of the resulting hydrazone derivative can be used for identification.
Experimental Protocol: 2,4-DNPH Test
-
Reagent Preparation: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 100 mL of a solution prepared by mixing 85 mL of methanol, 10 mL of water, and 5 mL of concentrated sulfuric acid.
-
Procedure: Add 1 mL of the 2,4-DNPH reagent to a test tube containing a few drops of the sample dissolved in a minimal amount of ethanol.
-
Observation: The formation of a yellow to red precipitate indicates the presence of an aldehyde or ketone.
Conclusion
The differentiation of 2-(2-fluoro-4-nitrophenyl)acetaldehyde from the isomers of nitrobenzaldehyde requires a systematic and multi-technique approach. While classical tests can confirm the presence of an aldehyde functional group, they lack the specificity for structural elucidation. The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and definitive identification of each compound. Chromatographic methods, particularly GC-MS, are indispensable for the separation and analysis of mixtures. By leveraging the unique spectroscopic and chromatographic signatures of each molecule, researchers and drug development professionals can confidently distinguish between these structurally similar and synthetically important compounds.
References
-
Verma, A., et al. (n.d.). IR spectrum of the main product Phenyl acetaldehyde. ResearchGate. Retrieved from [Link]
-
Microbe Notes. (2022, May 19). Tollens’ Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]
-
Vedantu. (n.d.). Tollens Reagent: Preparation, Uses & Test Explained. Vedantu. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). BF3-Promoted Reactions of α-Amino Acetals with Alkynes to 2,5-Disubstituted Pyrroles. Royal Society of Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Benzeneacetaldehyde. NIST WebBook. Retrieved from [Link]
-
chemistrysh.com. (2026, January 30). 2,4-Dinitrophenyl hydrazine Test for Carbonyl Groups Detection. chemistrysh.com. Retrieved from [Link]
-
Temple University. (2024, October 24). Chemical Tests for Aldehydes & Ketones. Temple University Chemistry Demonstrated. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Tollens' Test. Chemistry LibreTexts. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylacetaldehyde. SpectraBase. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000427 Phenylacetaldehyde at BMRB. Biological Magnetic Resonance Bank. Retrieved from [Link]
-
NEET coaching. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). NEET coaching. Retrieved from [Link]
-
Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. Vedantu. Retrieved from [Link]
-
Aakash Institute. (n.d.). Tollens Test: Principle, Preparation, Purpose & Uses. Aakash Institute. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylacetaldehyde - Optional[FTIR]. SpectraBase. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (2015, February 15). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. PubMed. Retrieved from [Link]
-
Phenylacetaldehyde. (n.d.). Phenylacetaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
-
Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities. Google Patents.
-
ResearchGate. (n.d.). Model Studies on the Oxygen-Induced Formation of Benzaldehyde from Phenylacetaldehyde Using Pyrolysis GC-MS and FTIR. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. Scribd. Retrieved from [Link]
-
PMC. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Scribd. Retrieved from [Link]
-
ChemWhat. (n.d.). (4-NITRO-PHENYL)-ACETALDEHYDE CAS#: 1460-05-5. ChemWhat. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Retrieved from [Link]
-
Longdom Publishing. (2023, February 3). Simple Methods to Analyze Compounds Using Flame Ionization Detectors. Longdom Publishing. Retrieved from [Link]
- Google Patents. (n.d.). US4356328A - Process for the preparation of acetaldehyde. Google Patents.
-
USPTO. (n.d.). Patent Public Search. USPTO. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents [patents.google.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Tollens Reagent: Preparation, Uses & Test Explained [vedantu.com]
- 8. chemistrysh.com [chemistrysh.com]
- 9. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 10. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]
Safety Operating Guide
Technical Guide: Safe Handling & PPE for 2-(2-fluoro-4-nitrophenyl)acetaldehyde
Executive Summary & Chemical Context
2-(2-fluoro-4-nitrophenyl)acetaldehyde is a specialized electrophilic intermediate, typically utilized in the synthesis of indole derivatives and complex heterocycles for medicinal chemistry.
Handling this compound presents a dual challenge:
-
Biological Hazard: It combines the high reactivity of an aldehyde (protein cross-linking/sensitization) with the potential systemic toxicity of a nitro-aromatic moiety.
-
Chemical Instability: Like most phenylacetaldehydes, it is prone to rapid autoxidation in air, converting to the corresponding phenylacetic acid. This degradation not only compromises yield but can generate acidic byproducts that alter reaction pH unexpectedly.
This guide moves beyond generic safety advice, providing a specific operational framework to protect both the researcher and the integrity of the molecule.
Hazard Profiling: Deconstructing the Molecule
To select the correct PPE, we must understand the specific risks associated with each functional group on this molecule.
| Functional Group | Associated Hazard | Physiological Mechanism |
| Aldehyde (-CHO) | High Irritation / Sensitization | Reacts with amines in proteins (Schiff base formation), leading to contact dermatitis and respiratory sensitization. |
| Nitro Group (-NO₂) | Systemic Toxicity | Potential for methemoglobinemia if absorbed through skin. Increases lipophilicity, aiding dermal penetration. |
| Fluorine (-F) | Metabolic Stability | Enhances stability of the ring, potentially prolonging biological half-life if absorbed. |
| Benzyl Position | Autoxidation | The methylene group alpha to the carbonyl is susceptible to radical formation, leading to rapid oxidation in ambient air. |
Critical Insight: Because this molecule is a fluorinated nitro-aldehyde, standard latex gloves are insufficient . The aldehyde group can permeate latex, and the nitro group facilitates skin absorption.
The Barrier Strategy: Personal Protective Equipment (PPE)[1][2][3][4]
The following PPE matrix is designed to create a redundant failure-proof system.
Hand Protection (The "Double-Barrier" Protocol)
Primary Recommendation: Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner). Justification: While specific permeation data for this CAS is rare, data for the analog Nitrobenzaldehyde indicates that nitrile offers good splash protection but finite breakthrough times (typically <30 mins for aromatic aldehydes).
-
Routine Handling: Wear two pairs of nitrile gloves. Inspect the outer pair immediately after any contact.
-
Spill Cleanup: Do NOT use standard nitrile. Use Laminate (Silver Shield/4H) gloves. Aromatic aldehydes can permeate nitrile in minutes during gross contamination.
Respiratory & Inhalation Control
Engineering Control: All manipulations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm . PPE (If Hood Unavailable/Spill):
-
Respirator: Full-face respirator with Organic Vapor (OV) cartridges.
-
Why? N95 masks (particulate filters) provide zero protection against aldehyde vapors. The high vapor pressure of acetaldehydes means inhalation is the primary exposure route.
Eye & Face Protection[3]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Standard safety glasses are unacceptable for liquid handling of this compound. Aldehyde vapors are lachrymators (tear-inducing); unsealed eyewear will result in immediate visual impairment and panic during a spill.
Operational Protocol: Safe Transfer & Handling
This workflow minimizes oxygen exposure (preserving the chemical) and personnel exposure.[1][2]
The "Inert Transfer" Method
Because 2-(2-fluoro-4-nitrophenyl)acetaldehyde oxidizes rapidly, it should be stored under Argon and handled using positive pressure techniques.
Figure 1: Inert atmosphere transfer workflow to prevent oxidation and exposure.
Weighing Protocol
-
Tare: Tare the receiving vessel (containing solvent if possible) before opening the source container.
-
Transfer: If the compound is a solid/low-melting solid, avoid static. Use an antistatic gun if available.
-
Clean: Wipe the threads of the source bottle with a dry Kimwipe before resealing. Aldehyde residue on threads will polymerize, cementing the cap shut.
Decontamination & Waste Disposal[7][8][9][10]
Spill Cleanup (Liquid/Oil)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield (Laminate) gloves.
-
Absorb: Use vermiculite or sand. Do not use paper towels alone, as the high surface area can accelerate evaporation of the lachrymatory vapors.
-
Neutralization (Optional but Recommended): Treat the absorbed material with aqueous Sodium Bisulfite (
). This forms a bisulfite adduct with the aldehyde, significantly reducing vapor pressure and reactivity.
Disposal Classification
Due to the fluorine atom, this material generally cannot be incinerated in standard organic waste streams depending on local regulations (which often separate halogenated from non-halogenated).
-
Waste Stream: Halogenated Organic Waste .[3]
-
Labeling: Must explicitly state "Aldehyde Hazard" and "Toxic" on the waste tag.
-
Do NOT: Do not mix with strong oxidizers (Nitric acid) or strong bases in the waste container, as exothermic polymerization may occur.
Emergency Response
| Incident | Immediate Action | Medical Rationale |
| Eye Contact | Flush for 15 minutes immediately. Hold eyelids open. | Aldehydes denature corneal proteins rapidly. Seconds count to prevent permanent opacity. |
| Skin Contact | Remove contaminated clothing.[2][4][5][6] Wash with soap/water.[2][6] Do not use alcohol. | Alcohol increases blood flow and skin permeability, potentially accelerating absorption of the nitro group. |
| Inhalation | Move to fresh air.[2][5] If breathing is difficult, administer oxygen (trained personnel only). | Aldehydes cause bronchoconstriction. Delayed pulmonary edema is possible; observation is required. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.).
-
Source: [Link]
-
- Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Nitrile vs.
- Sigma-Aldrich. (2024).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
